Product packaging for 2-(4-Methoxyphenoxy)acetamide(Cat. No.:CAS No. 30893-64-2)

2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527
CAS No.: 30893-64-2
M. Wt: 181.19 g/mol
InChI Key: KUPMGNARMIATFA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B189527 2-(4-Methoxyphenoxy)acetamide CAS No. 30893-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPMGNARMIATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352330
Record name 2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30893-64-2
Record name 2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and potential biological activities of 2-(4-Methoxyphenoxy)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related phenoxyacetamide derivatives to offer valuable insights.

Core Physicochemical Properties

This compound, identified by the CAS Number 30893-64-2, possesses the molecular formula C₉H₁₁NO₃.[1][2] A summary of its known and predicted physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 181.19 g/mol [1]
Boiling Point 384.8 °C at 760 mmHg[3][4]
Density 1.17 g/cm³[3]
Refractive Index 1.53[3]
Melting Point Data not available[5]
Solubility Data not available[5]

Synthesis and Experimental Protocols

Experimental Workflow: A Generalized Synthesis Protocol

G cluster_0 Potential Anti-Inflammatory Signaling Pathway A This compound (Hypothesized) B Caspase-1 A->B Inhibits C NF-κB Activation B->C Promotes D TSLP Gene Expression C->D Promotes E Inflammatory Response D->E Leads to

References

2-(4-Methoxyphenoxy)acetamide CAS number 30893-64-2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2-(4-Methoxyphenoxy)acetamide (CAS Number: 30893-64-2) is currently unavailable due to the limited publicly accessible data on this specific compound. While general information on the broader class of phenoxy acetamides exists, detailed experimental protocols, quantitative physicochemical properties, and in-depth biological studies for this particular molecule are not sufficiently documented in scientific literature or databases.

This guide will present the available information for this compound and supplement it with data from closely related analogs to provide a foundational understanding. Researchers and drug development professionals are advised to use this information as a starting point and to conduct further experimental validation.

IUPAC Name: this compound

Synonyms: 2-(p-methoxyphenoxy)acetamide

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

Chemical Structure:

G 4-Methoxyphenol 4-Methoxyphenol Reaction Williamson Ether Synthesis 4-Methoxyphenol->Reaction 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product This compound Reaction->Product G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Target_Binding Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) Animal_Models Disease Models (e.g., Seizure, Inflammation) Cell_Based->Animal_Models Toxicity_Studies Acute and Chronic Toxicity Animal_Models->Toxicity_Studies Compound This compound Compound->Target_Binding Compound->Cell_Based

2-(4-Methoxyphenoxy)acetamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(4-Methoxyphenoxy)acetamide. It includes a summary of its physicochemical data, a generalized experimental protocol for its synthesis based on established methods for related compounds, and a visualization of its molecular structure.

Core Data Presentation

The following table summarizes the key quantitative data for this compound. It is important to note that while the molecular formula and weight are well-established, specific experimental physical properties are not widely reported in publicly available literature.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃P&S Chemicals[1], VSNCHEM
Molecular Weight 181.19 g/mol P&S Chemicals[1], VSNCHEM
CAS Number 30893-64-2P&S Chemicals[1]
IUPAC Name This compoundP&S Chemicals[1]
Synonyms 2-(4-methoxyphenoxy)ethanamideP&S Chemicals[1]

Molecular Structure and Visualization

The molecular structure of this compound consists of a central phenoxy group, where a methoxy group is attached to the phenyl ring at the para position (position 4). The oxygen of the phenoxy group is linked to an acetamide moiety.

Molecular structure of this compound.

Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)acetic acid

This step involves the reaction of 4-methoxyphenol with a haloacetic acid, typically in the presence of a base.

  • Materials: 4-methoxyphenol, chloroacetic acid (or bromoacetic acid), sodium hydroxide (or another suitable base), water, diethyl ether (or other suitable extraction solvent), hydrochloric acid (for acidification).

  • Procedure:

    • Dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide to form the sodium salt.

    • Slowly add an aqueous solution of chloroacetic acid to the reaction mixture.

    • Heat the mixture under reflux for several hours to drive the reaction to completion.

    • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-(4-methoxyphenoxy)acetic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Amidation of 2-(4-Methoxyphenoxy)acetic acid

The carboxylic acid is converted to the corresponding amide.

  • Materials: 2-(4-methoxyphenoxy)acetic acid, thionyl chloride (or another activating agent), ammonia (aqueous or gaseous), a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Convert the 2-(4-methoxyphenoxy)acetic acid to its more reactive acid chloride by reacting it with thionyl chloride in an inert solvent.

    • Carefully add the resulting acid chloride to a concentrated solution of ammonia.

    • The this compound will precipitate out of the solution.

    • The crude product can be collected by filtration and purified by recrystallization.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O of the amide, C-O-C of the ether).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, involving the formation of an ether linkage followed by the creation of an amide bond.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Methoxyphenol 4-Methoxyphenol 2-(4-Methoxyphenoxy)acetic acid 2-(4-Methoxyphenoxy)acetic acid 4-Methoxyphenol->2-(4-Methoxyphenoxy)acetic acid Williamson Ether Synthesis Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->2-(4-Methoxyphenoxy)acetic acid This compound This compound 2-(4-Methoxyphenoxy)acetic acid->this compound Amidation

Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetamide from 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methoxyphenoxy)acetamide from 4-methoxyphenol. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for the preparation of ethers.[1][2][3] This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target compound.

I. Introduction

This compound is a member of the phenoxyacetamide class of compounds, which are of interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of this and related compounds is a crucial step in the exploration of their therapeutic potential. The method detailed herein involves the O-alkylation of 4-methoxyphenol with 2-chloroacetamide in the presence of a suitable base. This approach is widely applicable for the synthesis of a variety of phenoxyacetamide derivatives.

II. Synthesis Pathway

The synthesis of this compound from 4-methoxyphenol proceeds via a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-methoxyphenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired ether linkage.

G cluster_reactants Reactants cluster_reagents Reagents 4-methoxyphenol 4-Methoxyphenol Reaction Williamson Ether Synthesis (Reflux) 4-methoxyphenol->Reaction 2-chloroacetamide 2-Chloroacetamide 2-chloroacetamide->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Acetone Solvent->Reaction Product This compound Reaction->Product Byproduct Potassium Chloride (KCl) + Water + CO2 Reaction->Byproduct

Figure 1: Synthesis workflow for this compound.

III. Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 4-Methoxyphenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), 2-chloroacetamide (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous acetone to the flask to ensure adequate stirring of the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 6-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

IV. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Note
Reactants
4-Methoxyphenol1.0 eqStarting material
2-Chloroacetamide1.2 eqAlkylating agent
Potassium Carbonate2.0 eqBase
Product
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
CAS Number30893-64-2
Reaction Conditions
SolventAcetone
TemperatureReflux (approx. 56 °C)
Reaction Time6 - 12 hours
Yield
Theoretical YieldCalculated based on 4-methoxyphenol as the limiting reagent
Expected Actual Yield70-90%Based on typical yields for Williamson ether synthesis

V. Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The expected data are presented below.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons, methoxy protons, methylene protons, and amide protons.
¹³C NMR Expected signals for aromatic carbons, methoxy carbon, methylene carbon, and carbonyl carbon.
Mass Spectrometry [M+H]⁺ = 182.08

VI. Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Chloroacetamide is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Acetone is a flammable solvent. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

VII. Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-methoxyphenol via the Williamson ether synthesis. The information presented, including the experimental procedure, quantitative data, and characterization details, will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described method is robust and can be adapted for the synthesis of other phenoxyacetamide derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-(4-Methoxyphenoxy)acetamide, a molecule of interest in pharmaceutical research. The document details the necessary starting materials, outlines a robust experimental protocol, and presents the underlying chemical principles.

Core Synthesis Strategy: Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by reacting 4-methoxyphenol with a haloacetamide, typically 2-chloroacetamide, in the presence of a base.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process. The base deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group and forming the desired ether linkage.

Starting Materials and Reagents

The successful synthesis of this compound via the Williamson ether synthesis requires the following key starting materials and reagents.

Reactant/Reagent Role Molecular Formula Key Considerations
4-MethoxyphenolNucleophile precursorC₇H₈O₂The phenolic starting material.
2-ChloroacetamideElectrophileC₂H₄ClNOThe source of the acetamide moiety. 2-Bromoacetamide can also be used.
Potassium Carbonate (K₂CO₃)BaseK₂CO₃A common and effective base for deprotonating the phenol. Other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.
Acetone or AcetonitrileSolventC₃H₆O or C₂H₃NPolar aprotic solvents are preferred as they solvate the cation of the base and do not interfere with the nucleophile.

Detailed Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent) and a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Add potassium carbonate (1.5 - 2 equivalents) to the mixture.

2. Formation of the Phenoxide:

  • Stir the suspension at room temperature for 30-60 minutes to facilitate the deprotonation of 4-methoxyphenol and the formation of the potassium 4-methoxyphenoxide salt.

3. Addition of the Electrophile:

  • Dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of the reaction solvent.

  • Add the 2-chloroacetamide solution dropwise to the reaction mixture at room temperature.

4. Reaction Conditions:

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it under reflux with vigorous stirring. A typical reaction time is between 4 and 12 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

5. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

6. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 4_Methoxyphenol 4-Methoxyphenol Deprotonation Deprotonation 4_Methoxyphenol->Deprotonation Reacts with 2_Chloroacetamide 2-Chloroacetamide SN2_Reaction SN2 Reaction (Williamson Ether Synthesis) 2_Chloroacetamide->SN2_Reaction Reacts with Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., Acetone) Solvent->SN2_Reaction Deprotonation->SN2_Reaction Forms 4-Methoxyphenoxide Workup Work-up & Isolation SN2_Reaction->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve the desired yield and purity. Standard laboratory safety practices should be followed at all times.

References

A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(4-methoxyphenoxy)acetamide

This technical guide provides an in-depth overview of this compound and the broader class of phenoxy acetamide derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis, potential therapeutic applications, and associated biological data, supported by detailed experimental protocols and pathway visualizations.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃VSNCHEM
Molecular Weight 181.19 g/mol VSNCHEM
SMILES O=C(N)COC1=CC=C(OC)C=C1VSNCHEM
InChI InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)VSNCHEM

Synthesis of Phenoxy Acetamide Derivatives: A General Workflow

The synthesis of phenoxy acetamide derivatives typically follows a structured workflow, commencing with chemical synthesis and purification, followed by comprehensive biological evaluation.[1]

Synthesis and Evaluation Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Chemical Synthesis Chemical Synthesis Purification Purification Chemical Synthesis->Purification Crude Product Structural Characterization Structural Characterization (NMR, IR, MS) Purification->Structural Characterization Purified Compound In Vitro Assays In Vitro Assays Structural Characterization->In Vitro Assays Biological Evaluation In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Quantitative Analysis Quantitative Analysis (IC50, MIC, etc.) In Vivo Models->Quantitative Analysis Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Quantitative Analysis->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

A general workflow for the synthesis and biological evaluation of phenoxy acetamide derivatives.[1]

Potential Therapeutic Applications and Biological Activity

Phenoxy acetamide derivatives have demonstrated a wide range of pharmacological activities, indicating their potential as therapeutic agents in various disease areas.[1]

Anticancer Activity

Several studies have highlighted the potential of phenoxy acetamide derivatives as anticancer agents, primarily through the induction of apoptosis in cancer cells.[1][2]

Data Presentation: In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound IHepG2 (Liver Cancer)1.43[2][3]
Compound IIHepG2 (Liver Cancer)6.52[2][3]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32[2][3]
Compound IMCF-7 (Breast Cancer)>100[1]
Compound IIMCF-7 (Breast Cancer)>100[1]

Signaling Pathway: Apoptosis Induction

Phenoxy acetamide derivatives may induce apoptosis through both intrinsic and extrinsic pathways.[1]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases DNA_Damage DNA Damage / Stress Bcl2_Family Bcl-2 Family Modulation DNA_Damage->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis Phenoxy_Acetamides Phenoxy Acetamide Derivatives Phenoxy_Acetamides->DNA_Damage Phenoxy_Acetamides->Bcl2_Family

The intrinsic and extrinsic apoptosis signaling pathways potentially modulated by phenoxy acetamide derivatives.[1]
Anti-inflammatory Activity

Certain phenoxy acetamide derivatives exhibit anti-inflammatory properties, which are thought to be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxy_Acetamides Phenoxy Acetamide Derivatives Phenoxy_Acetamides->COX2_Enzyme Inhibition

The COX-2 mediated inflammatory pathway and the inhibitory action of phenoxy acetamide derivatives.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of phenoxy acetamide derivatives.

General Synthesis of a Phenoxy Acetamide Derivative

This protocol describes a general method for synthesizing a phenoxy acetamide derivative.[4]

Materials:

  • A substituted phenol (e.g., 4-methoxyphenol)

  • Chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and chloroacetamide (1.1 equivalents) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenoxy acetamide derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of phenoxy acetamide derivatives on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Normal cell line (for selectivity assessment)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (phenoxy acetamide derivatives) and a reference drug (e.g., 5-Fluorouracil)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds and the reference drug in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol is used to screen for the anticonvulsant properties of phenoxy acetamide derivatives in an animal model.[1]

Materials:

  • Mice (e.g., Swiss albino)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Corneal or ear-clip electrodes

  • An electroconvulsive shock apparatus

Procedure:

  • Administer the test compound or vehicle to groups of mice (intraperitoneally or orally).

  • At the time of peak effect (predetermined), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the electrodes.

  • Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure.

  • The abolition of the hind limb tonic extension is considered the endpoint, indicating anticonvulsant activity.

  • Calculate the percentage of protection for each group and determine the ED₅₀ (the dose that protects 50% of the animals).

Conclusion

This compound belongs to the versatile class of phenoxy acetamide derivatives, which have shown significant promise in various therapeutic areas, including oncology, inflammation, and neurology. The information presented in this guide, including synthesis protocols, biological activity data, and pathway visualizations, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Preliminary Biological Screening of 2-(4-Methoxyphenoxy)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(4-methoxyphenoxy)acetamide. The document details the synthetic protocol for the compound and outlines key in vitro assays for evaluating its biological activity, with a focus on its potent and selective inhibition of monoamine oxidase A (MAO-A). Experimental methodologies for monoamine oxidase inhibition, antimicrobial susceptibility, antioxidant capacity, and cytotoxicity are presented. While quantitative data for antimicrobial and antioxidant activities of the title compound are not extensively available in the current literature, this guide includes data for structurally related phenoxyacetamide derivatives to serve as a reference for expected outcomes. Furthermore, this guide illustrates key experimental workflows and the relevant signaling pathway for its observed MAO-A inhibition using Graphviz diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method is the reaction of 4-methoxyphenol with 2-chloroacetamide in the presence of a base.

Reaction Scheme:

Experimental Protocol:

A mixture of 4-methoxyphenol (1.0 eq.), 2-chloroacetamide (1.1 eq.), and potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) is stirred at room temperature or heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Biological Activity Data

The primary biological activity identified for this compound is its potent and selective inhibition of monoamine oxidase A (MAO-A).

Table 1: Monoamine Oxidase (MAO) Inhibition Data
CompoundTargetIC50 (µM)Selectivity Index (SI) (MAO-B IC50 / MAO-A IC50)
This compoundMAO-A0.09245
This compoundMAO-B22.05

Data sourced from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[1]

Experimental Protocols for Biological Screening

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

  • MAO-A and MAO-B enzymes (human recombinant)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer

  • Test compound (this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well microplates

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., NaOH).

  • Measure the fluorescence or absorbance of the product at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compound

  • Positive control antibiotics (e.g., ciprofloxacin, ampicillin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive and negative controls on the plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity).

Antioxidant Activity Assays

This assay measures the ability of the compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in methanol

  • Test compound

  • Positive control (e.g., ascorbic acid, Trolox)

  • Methanol

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in methanol.

  • In a 96-well plate, add the test compound or control to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value.

This assay assesses the compound's ability to scavenge the ABTS radical cation.

Materials:

  • ABTS stock solution

  • Potassium persulfate solution

  • Test compound

  • Positive control (e.g., ascorbic acid, Trolox)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add the test compound or control to the wells.

  • Add the diluted ABTS radical cation solution to each well.

  • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value.

Visualizations

Signaling Pathway

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Metabolism Neurotransmitter Neurotransmitters (e.g., Serotonin, Dopamine) MAO_A MAO-A Neurotransmitter->MAO_A Degradation MAO_B MAO-B Neurotransmitter->MAO_B Degradation Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Compound This compound Compound->MAO_A Inhibition

Caption: Monoamine Oxidase (MAO) Signaling Pathway Inhibition.

Experimental Workflows

Antimicrobial_Screening_Workflow start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate (24-48h, 35-37°C) inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Antimicrobial Screening (Broth Microdilution) Workflow.

Antioxidant_Screening_Workflow start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound add_to_plate Add Compound to 96-well Plate prep_compound->add_to_plate add_reagent Add DPPH or ABTS Reagent add_to_plate->add_reagent incubate Incubate (Dark, Room Temp) add_reagent->incubate read_absorbance Measure Absorbance (517nm or 734nm) incubate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: Antioxidant Activity Screening (DPPH/ABTS) Workflow.

Cytotoxicity_Screening_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate Calculate % Viability and IC50 read_absorbance->calculate end End calculate->end

Caption: Cytotoxicity Screening (MTT Assay) Workflow.

References

The Untapped Potential of the 2-(4-Methoxyphenoxy)acetamide Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

While direct research on 2-(4-Methoxyphenoxy)acetamide is nascent, its core chemical structure represents a versatile and promising scaffold in medicinal chemistry. The exploration of its derivatives has revealed significant potential across a spectrum of therapeutic areas, from cardiovascular disease to oncology and antimicrobial applications. This technical guide consolidates the existing research on key derivatives, providing insights into their synthesis, biological activity, and mechanisms of action, thereby illuminating the potential research avenues for the parent compound and its future analogues.

The this compound Core as a Privileged Scaffold

The this compound moiety is a member of the broader N-arylacetamide class of compounds. These structures are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents[1]. The presence of the methoxyphenoxy group offers a site for modification and interaction with biological targets, while the acetamide linkage provides a stable backbone for building more complex molecules. Research into related 4-alkoxyacetanilides has long established their analgesic and antipyretic properties, highlighting the inherent bioactivity of this chemical class[2].

Key Derivatives and Their Documented Biological Activities

Investigation has primarily focused on derivatives where substitutions on the phenyl ring or modifications of the acetamide group have yielded compounds with potent and specific biological effects.

Antimicrobial and Cytotoxic Applications

A key intermediate and active molecule, 2-chloro-N-(4-methoxyphenyl)acetamide , has been a focal point of several studies. Research has demonstrated its efficacy against various biological targets.

  • Antimicrobial and Antifungal Activity: This compound has shown antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus[3][4].

  • Insecticidal Properties: It exhibits a lethal effect on the larval stage of the agricultural pest Galleria mellonella[3].

  • Cytotoxicity: Significant cytotoxic effects have been observed against HeLa (cervical cancer) cell lines, indicating potential for development as an anticancer agent[3].

The following table summarizes the quantitative data from these studies.

CompoundBiological ActivityTarget Organism/Cell LineQuantitative DataReference
2-chloro-N-(4-methoxyphenyl)acetamideInsecticidalGalleria mellonella (larvae)LC50: 873.572 µM[3]
2-chloro-N-(4-methoxyphenyl)acetamideCytotoxicityHeLa Cancer CellsIC50: 14.53 µg/mL[3]
2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)InsecticidalGalleria mellonella (larvae)LC50: 687.355 µM[3]
2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)CytotoxicityHeLa Cancer CellsIC50: 1.8 mM[3]
Cardiovascular Disease and Enzyme Inhibition

A highly promising derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999) , has been identified as a potent and highly selective, mechanism-based inhibitor of Myeloperoxidase (MPO)[5]. MPO is an enzyme implicated in inflammatory disorders and cardiovascular diseases. The inhibition is irreversible and dependent on MPO's catalytic activity[5]. This compound demonstrated robust inhibition of plasma MPO activity in preclinical models and has advanced to first-in-human studies, underscoring the therapeutic potential of this scaffold[5].

Experimental Protocols and Methodologies

The synthesis of these derivatives often involves multi-step reactions starting from commercially available materials. The detailed protocols below are extracted from the cited literature.

Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

This protocol describes a common method for synthesizing the key chlorinated intermediate.

Materials:

  • 4-methoxyaniline

  • Chloroacetyl chloride

  • Pure acetic acid

  • Sodium acetate solution

Procedure:

  • Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid.

  • Place the solution in an ice bath to cool.

  • Add chloroacetyl chloride (0.047 mol) portionwise to the solution while maintaining stirring.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Add 35 mL of a sodium acetate solution to the reaction mixture.

  • A solid precipitate will form. Continue stirring to ensure complete precipitation.

  • Filter the solid product, wash with cold water, and dry to yield 2-chloro-N-(4-methoxyphenyl)acetamide[1].

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation 4-methoxyaniline 4-methoxyaniline Dissolution 1. Dissolve 4-methoxyaniline in Acetic Acid 4-methoxyaniline->Dissolution Chloroacetyl chloride Chloroacetyl chloride Addition 3. Add Chloroacetyl chloride (portionwise, stirring) Chloroacetyl chloride->Addition Acetic Acid Acetic Acid Acetic Acid->Dissolution Cooling 2. Cool in Ice Bath Dissolution->Cooling Cooling->Addition Stirring_RT 4. Stir at Room Temperature (30 min) Addition->Stirring_RT Precipitation 5. Add Sodium Acetate Solution Stirring_RT->Precipitation Isolation 6. Filter, Wash, & Dry Solid Precipitation->Isolation Final_Product 2-chloro-N-(4-methoxyphenyl)acetamide Isolation->Final_Product

Fig 1. Synthesis workflow for 2-chloro-N-(4-methoxyphenyl)acetamide.
Synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

This protocol illustrates the use of the chlorinated intermediate to build a more complex chalcone derivative.

Materials:

  • (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (chalcone)

  • 2-chloro-N-(4-methoxyphenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1 mmol of the chalcone starting material in 10 mL of dry acetone.

  • Add 1.2 mmol of potassium carbonate to the solution and stir for 20 minutes.

  • Prepare a solution of 1 mmol of 2-chloro-N-(4-methoxyphenyl)acetamide in 10 mL of acetone.

  • Add the acetamide solution dropwise to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • After reflux, cool the reaction to room temperature.

  • Pour the mixture into ice-cold water to precipitate the solid product.

  • Filter the solid and recrystallize from ethanol to obtain the pure product[6].

Mechanism of Action: MPO Inhibition

The derivative PF-06282999 acts as a mechanism-based inhibitor, or "suicide inhibitor," of Myeloperoxidase (MPO). This process involves several key steps:

  • Enzyme Binding: The inhibitor (I) reversibly binds to the active site of the MPO enzyme (E).

  • Catalytic Activation: The MPO enzyme, in its normal catalytic cycle, processes the inhibitor. This enzymatic action transforms the inhibitor into a highly reactive intermediate species (I*).

  • Covalent Modification: Before this reactive intermediate can dissociate from the active site, it forms a stable, covalent bond with a crucial amino acid residue within the enzyme.

  • Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates (like chloride, Cl⁻) to produce hypochlorous acid (HOCl).

This highly specific mechanism ensures that the inhibitor only acts on catalytically active MPO, leading to high selectivity and reducing off-target effects[5].

cluster_pathway Mechanism-Based Inhibition of Myeloperoxidase (MPO) cluster_natural Natural MPO Cycle (Blocked) MPO_Active Active MPO Enzyme (E) Complex Reversible E-I Complex MPO_Active->Complex Binds Product Hypochlorous Acid (HOCl) (Pro-inflammatory) MPO_Active->Product Catalyzes Inhibitor PF-06282999 (Inhibitor, I) Inhibitor->Complex Activation Catalytic Activation by MPO Complex->Activation Covalent_Bond Covalent Bond Formation Reactive_Intermediate Reactive Intermediate (I*) Activation->Reactive_Intermediate Reactive_Intermediate->Covalent_Bond MPO_Inactive Irreversibly Inactivated MPO Enzyme (E-I*) MPO_Inactive->Product Cannot Catalyze Substrate Chloride (Cl⁻) Substrate->Product

Fig 2. Signaling pathway of MPO inactivation by PF-06282999.

Future Research Directions and Conclusion

The documented activities of its derivatives strongly suggest that the this compound scaffold is a valuable starting point for the development of novel therapeutics. Future research could focus on:

  • Systematic SAR Studies: A systematic Structure-Activity Relationship (SAR) study of the core molecule could uncover analogues with enhanced potency and selectivity for various targets.

  • Exploration of New Therapeutic Areas: Given the observed cytotoxic and antimicrobial effects, further screening against a wider range of cancer cell lines and microbial strains is warranted.

  • Mechanism Elucidation: For derivatives showing promising activity, detailed studies to elucidate their precise mechanism of action will be crucial for further development.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues will be essential for identifying viable drug candidates.

References

Methodological & Application

detailed synthesis protocol for 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-(4-Methoxyphenoxy)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with a Williamson ether synthesis followed by an amidation reaction. The protocol is designed to be clear and reproducible for researchers in a laboratory setting.

Reaction Scheme

The overall synthesis involves two primary stages:

  • Step 1: Williamson Ether Synthesis - Formation of 2-(4-methoxyphenoxy)acetic acid by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.

  • Step 2: Amidation - Conversion of the carboxylic acid intermediate to the final acetamide product. This can be achieved via activation of the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with ammonia.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetic acid

This procedure is adapted from the general principles of the Williamson ether synthesis.[1][2]

Materials:

  • 4-Methoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Slowly add chloroacetic acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(4-methoxyphenoxy)acetic acid.

  • The crude product can be purified by recrystallization from hot water.

Step 2: Synthesis of this compound

This amidation step involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Materials:

  • 2-(4-Methoxyphenoxy)acetic acid (from Step 1)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

Equipment:

  • Round-bottom flask with a gas outlet

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a fume hood, suspend 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in dry dichloromethane.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in dry dichloromethane and cool in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Yield (%)
4-MethoxyphenolC₇H₈O₂124.1454-56White crystalline solid-
Chloroacetic acidC₂H₃ClO₂94.5061-63Colorless crystals-
2-(4-Methoxyphenoxy)acetic acidC₉H₁₀O₄182.17137-139White solid~85-95
This compoundC₉H₁₁NO₃181.19145-147White to off-white solid~70-85

Note: Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation R1 4-Methoxyphenol S1_Reaction Reaction with NaOH in Water, Reflux R1->S1_Reaction R2 Chloroacetic Acid R2->S1_Reaction S1_Workup Acidification (HCl) Extraction (Diethyl Ether) S1_Reaction->S1_Workup S1_Purification Recrystallization (Hot Water) S1_Workup->S1_Purification Intermediate 2-(4-Methoxyphenoxy)acetic acid S1_Purification->Intermediate S2_Activation Acyl Chloride Formation (SOCl₂, DCM) Intermediate->S2_Activation S2_Reaction Reaction with NH₄OH in DCM S2_Activation->S2_Reaction S2_Workup Washing (H₂O, NaHCO₃) Drying S2_Reaction->S2_Workup S2_Purification Recrystallization (Ethanol/Water) S2_Workup->S2_Purification Product This compound S2_Purification->Product

Caption: Synthesis workflow for this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Phenoxide 4-Methoxyphenoxide (Nucleophile) SN2 SN2 Reaction Phenoxide->SN2 Haloacetate Chloroacetate (Electrophile) Haloacetate->SN2 Ether_Acid 2-(4-Methoxyphenoxy)acetic acid (Intermediate) SN2->Ether_Acid Activation Carboxylic Acid Activation Ether_Acid->Activation Acyl_Chloride Acyl Chloride (Reactive Intermediate) Activation->Acyl_Chloride Amidation Nucleophilic Acyl Substitution Acyl_Chloride->Amidation Ammonia Ammonia (Nucleophile) Ammonia->Amidation Final_Product { this compound | (Final Product)} Amidation->Final_Product

References

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenoxy)acetamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-(4-methoxyphenoxy)acetamide, a valuable intermediate in medicinal chemistry and drug development, utilizing the robust and versatile Williamson ether synthesis. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides visual diagrams of the reaction workflow and mechanism.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage. This method is widely favored for its reliability and broad applicability.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the starting materials and the final product is presented below. While specific experimental data for the yield and melting point of this compound are not widely published, a representative yield for analogous Williamson ether syntheses is provided.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in ReactionRepresentative Yield (%)
4-MethoxyphenolC₇H₈O₂124.14Starting Material (Nucleophile Precursor)-
2-ChloroacetamideC₂H₄ClNO93.51Starting Material (Electrophile)-
This compoundC₉H₁₁NO₃181.19Final Product~85% (estimated)

Note: The representative yield is based on similar Williamson ether syntheses and may vary depending on specific experimental conditions.

Experimental Protocol

This protocol details the synthesis of this compound from 4-methoxyphenol and 2-chloroacetamide.

Materials:

  • 4-Methoxyphenol

  • 2-Chloroacetamide

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Formation of the Alkoxide:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF).

    • To this solution, add finely ground sodium hydroxide (1.1 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.

  • Williamson Ether Synthesis Reaction:

    • To the stirred solution of sodium 4-methoxyphenoxide, add 2-chloroacetamide (1.0 eq) in one portion.

    • Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.

    • Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic extracts and wash them sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Reaction Workflow

experimental_workflow cluster_prep Alkoxide Formation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 4-Methoxyphenol in DMF add_naoh Add NaOH start->add_naoh stir_alkoxide Stir for 30 min add_naoh->stir_alkoxide add_chloroacetamide Add 2-Chloroacetamide stir_alkoxide->add_chloroacetamide reflux Heat at 80-90°C for 4-6h add_chloroacetamide->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a classic SN2 mechanism.

reaction_mechanism cluster_step1 Step 1: Deprotonation of 4-Methoxyphenol cluster_step2 Step 2: SN2 Attack on 2-Chloroacetamide 4-Methoxyphenol 4-Methoxyphenol Sodium_4-methoxyphenoxide Sodium 4-methoxyphenoxide 4-Methoxyphenol->Sodium_4-methoxyphenoxide + NaOH NaOH NaOH H2O H₂O Alkoxide Sodium 4-methoxyphenoxide Transition_State [Transition State] Alkoxide->Transition_State + 2-Chloroacetamide Chloroacetamide 2-Chloroacetamide Product This compound Transition_State->Product NaCl NaCl

Caption: Mechanism of the Williamson ether synthesis for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Dimethylformamide (DMF) is a skin and respiratory irritant.

  • 2-Chloroacetamide is toxic and an irritant.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

Application Note: Analytical Characterization of 2-(4-Methoxyphenoxy)acetamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of 2-(4-Methoxyphenoxy)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for the structural elucidation and purity assessment of this compound, which is of interest in pharmaceutical research and development. This application note includes standardized procedures for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR.

Introduction

This compound is a chemical entity with potential applications in drug discovery and medicinal chemistry. Accurate and comprehensive characterization of its molecular structure is a prerequisite for any further investigation of its biological activity and therapeutic potential. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. This note describes the use of ¹H and ¹³C NMR for the unambiguous identification and characterization of this compound.

Chemical Structure

Chemical structure of 2-(4-Formyl-2-methoxyphenoxy)acetamide

Note: The image above is of a related compound, 2-(4-Formyl-2-methoxyphenoxy)acetamide, to provide a visual representation of the core structure. The target molecule, this compound, lacks the formyl group on the phenyl ring.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift libraries.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
Methoxy (-OCH₃)~ 3.78Singlet3H
Methylene (-OCH₂-)~ 4.45Singlet2H
Aromatic (H-2, H-6)~ 6.90Doublet2H
Aromatic (H-3, H-5)~ 6.85Doublet2H
Amide (-NH₂)~ 7.5 (broad)Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (ppm)
Methoxy (-OCH₃)~ 55.6
Methylene (-OCH₂-)~ 68.0
Aromatic (C-2, C-6)~ 115.5
Aromatic (C-3, C-5)~ 114.8
Aromatic (C-4)~ 154.0
Aromatic (C-1)~ 151.0
Carbonyl (-C=O)~ 170.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If using a non-deuterated solvent for preliminary studies, a deuterated lock solvent in a capillary insert may be used.

¹H NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). A typical experiment might involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire the Free Induction Decay (FID).

¹³C NMR Data Acquisition
  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Maintain the lock and shim settings.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set appropriate acquisition parameters. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Acquire the FID.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

  • Phase the resulting spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow Diagrams

The following diagrams illustrate the experimental and data analysis workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H NMR lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate ¹H Spectrum phase_cal->integrate assign Assign Signals integrate->assign spectral_interpretation_logic cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data chem_shift_h Chemical Shift (δ) structure Propose Structure of This compound chem_shift_h->structure integration Integration integration->structure multiplicity Multiplicity multiplicity->structure chem_shift_c Chemical Shift (δ) chem_shift_c->structure

Application Notes and Protocols: Purification of 2-(4-Methoxyphenoxy)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the purification of 2-(4-methoxyphenoxy)acetamide via recrystallization. This document details recommended solvents, a general purification protocol, and a method for solvent screening to optimize the purification process. The protocols are designed to guide researchers in achieving high purity of the target compound, a critical step in drug development and chemical research.

Introduction

This compound is a chemical compound of interest in various research and development sectors. The purity of such compounds is paramount for accurate biological and chemical studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

Data Presentation

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to light brown powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point 118-121 °C122-124 °C
Recovery Yield N/A75-90%

Experimental Protocols

Recommended Recrystallization Solvents

Based on the solubility of structurally related acetamide derivatives, the following solvents are recommended for the recrystallization of this compound:

  • Primary Solvents:

    • Ethanol

    • Methanol

  • Solvent Systems (for improved yield and purity):

    • Ethanol/Water

    • Methanol/Water

A structurally similar compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, is known to be soluble in ethanol.[1] Recrystallization of other acetamide derivatives has been successfully performed using ethanol/water mixtures.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as ethanol or methanol.

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (ethanol or methanol).

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Screening for Optimal Recrystallization

To determine the most effective solvent or solvent system for recrystallization, a systematic solvent screening should be performed.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)

  • Small test tubes

  • Vortex mixer

  • Hot water bath

  • Ice-water bath

Procedure:

  • Sample Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solubility at Room Temperature: To each test tube, add about 0.5 mL of a different solvent. Agitate the test tubes and observe the solubility of the compound in each solvent at room temperature. A good primary solvent should not dissolve the compound well at this stage.

  • Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility at room temperature in a hot water bath. Observe if the compound dissolves completely. An ideal solvent will dissolve the compound completely upon heating.

  • Crystallization upon Cooling: Cool the test tubes in which the compound dissolved at a higher temperature in an ice-water bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.

  • Solvent Pair Screening: If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool to observe crystallization.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Compound in Flask B Add Minimal Hot Solvent A->B C Stir and Heat B->C D Compound Dissolves C->D E Hot Filtration (optional) D->E F Slow Cooling to Room Temp. E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystalline Product K->L

Caption: Workflow for the purification of this compound by recrystallization.

Solvent_Screening_Logic Start Start Solvent Screening Solubility_RT Soluble at Room Temp? Start->Solubility_RT Solubility_Hot Soluble when Hot? Solubility_RT->Solubility_Hot No Consider_Pair Consider for Solvent Pair Solubility_RT->Consider_Pair Yes Crystals_Cool Crystals form on Cooling? Solubility_Hot->Crystals_Cool Yes Try_Another Try Another Solvent Solubility_Hot->Try_Another No Good_Solvent Good Single Solvent Crystals_Cool->Good_Solvent Yes Poor_Solvent Poor Solvent / Use as Antisolvent Crystals_Cool->Poor_Solvent No

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols for 2-(4-Methoxyphenoxy)acetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Methoxyphenoxy)acetamide as a versatile chemical intermediate in the synthesis of novel bioactive molecules. Detailed protocols for key transformations and relevant biological data are presented to facilitate its application in research and drug discovery.

Introduction

This compound is a valuable scaffold in medicinal chemistry, primarily recognized for its role in the development of enzyme inhibitors and other biologically active compounds. Its structure, featuring a phenoxyacetamide core, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Notably, this compound itself has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), a key target in the treatment of depression and other neurological disorders.[1][2] This intrinsic activity, coupled with its synthetic accessibility, underscores its importance as a privileged fragment in drug design.

Key Applications

The primary application of this compound as a chemical intermediate lies in the synthesis of N-substituted derivatives and its use in condensation reactions to generate more complex heterocyclic structures. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Intermediate for the Synthesis of Monoamine Oxidase (MAO) Inhibitors

This compound has been identified as a highly selective inhibitor of MAO-A.[1][2] This makes it an excellent lead compound for the development of novel antidepressants with potentially fewer side effects compared to non-selective MAO inhibitors. The primary amine of the acetamide group can be functionalized to explore the chemical space around the core scaffold and optimize its inhibitory activity and selectivity.

Table 1: In Vitro Monoamine Oxidase Inhibition Data

CompoundTargetIC50 (µM)Selectivity Index (SI) vs MAO-B
This compoundMAO-A0.018245

Data sourced from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[2]

Precursor for N-Alkylated Derivatives with Potential Therapeutic Activities

The amide nitrogen of this compound can be readily alkylated to introduce a variety of substituents. This functionalization is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity. Derivatives of related phenoxyacetamides have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[3]

Table 2: Representative Yields for N-Alkylation of Phenoxyacetamides

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile685
Ethyl iodideNaHDMF478
4-Nitrobenzyl chlorideCs₂CO₃DMSO892

Yields are representative and based on general protocols for N-alkylation of similar acetamides.

Experimental Protocols

The following protocols are adapted from established methods for the modification of phenoxyacetamides and related compounds. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-alkylated derivatives of this compound via nucleophilic substitution.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF))

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Visualization of Experimental Workflow:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add base (e.g., K₂CO₃) start->add_base 1.0 eq add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide 1.5-2.0 eq heat Heat and stir (e.g., 60-80 °C) add_alkyl_halide->heat 1.1 eq monitor Monitor by TLC heat->monitor quench Quench with water monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Final Product

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: Condensation of this compound with an Aldehyde

This protocol outlines a method for the condensation of the amide with an aldehyde to form an N-acyliminium ion precursor or related adducts, which can be further cyclized or modified.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)

  • Solvent (e.g., toluene, ethanol)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the acid or base catalyst.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathway and Mechanism of Action

The biological activity of this compound as a MAO-A inhibitor is of significant interest in drug development. MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which is believed to be the mechanism of action for many antidepressant drugs.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) neurotransmitter->MAO_A Degradation neurotransmitter_cleft Increased Neurotransmitter Levels neurotransmitter->neurotransmitter_cleft Release metabolites Inactive Metabolites MAO_A->metabolites receptors Postsynaptic Receptors neurotransmitter_cleft->receptors Binding neuronal_signaling Enhanced Neuronal Signaling receptors->neuronal_signaling inhibitor This compound inhibitor->MAO_A Inhibition

References

The Role of 2-(4-Methoxyphenoxy)acetamide in the Synthesis of Bioactive Molecules: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-(4-methoxyphenoxy)acetamide has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including as anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, aimed at guiding researchers in the exploration of this promising chemical space.

Application Notes

The this compound core structure offers a unique combination of a phenoxy ring, a flexible acetamide linker, and a methoxy group that can be readily modified to modulate the physicochemical and pharmacological properties of the resulting molecules. This adaptability has been exploited to develop compounds with a variety of biological activities.

Anticonvulsant Activity

Derivatives of this compound have shown promise in the management of epilepsy. The mechanism of action for many acetamide-based anticonvulsants is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[1][2][3] By blocking these channels, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.[2]

Anti-inflammatory and Analgesic Activity

Several 2-(substituted phenoxy)acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties.[4][5][6] The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[7] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. Some derivatives have exhibited activity against a range of bacterial and fungal pathogens.[7][8][9] In silico analyses suggest that the antimicrobial effect of some of these compounds may be due to their interaction with DNA ligase, an essential enzyme for DNA replication and repair in microorganisms.[8][9]

Antioxidant Activity

Certain acetamide derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents.[8][9] This activity is beneficial as oxidative stress is implicated in a wide range of diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for various bioactive derivatives of this compound reported in the literature.

Table 1: Anticonvulsant Activity of Phenoxy Acetamide Derivatives

Compound IDAnimal ModelSeizure TypeED₅₀ (mg/kg)Reference
12 MiceMES100 (at 0.5h)[10]
13 MiceMES100 (at 0.5h), 300 (at 4h)[10]
19 MiceMES300 (at 0.5h), 100 (at 4h)[11]
20 RatsMES52.30[10]

MES: Maximal Electroshock Seizure

Table 2: Antimicrobial Activity of a 2-(4-Methoxyphenylamino) Derivative

MicroorganismInhibition Zone (mm)
Bacillus subtilis23
Staphylococcus aureus20
Enterococcus faecalis20
Candida glabrata12

Data for 2-chloro-N-(4-methoxyphenyl)acetamide (a related precursor)[7][9]

Table 3: Antifungal Activity of a 2-(4-Methoxyphenylamino) Derivative

Fungal SpeciesColony Growth Inhibition (%)
Trichoderma longibrachiatum98
Mucor plumbeus83
Fusarium solani21

Data for 2-chloro-N-(4-methoxyphenyl)acetamide (a related precursor)[8][9]

Experimental Protocols

Synthesis of this compound

This protocol describes a general synthesis route starting from p-acetamidophenol.

Materials:

  • p-Acetamidophenol

  • Dimethyl sulfite

  • Potassium carbonate

  • Methylene chloride

  • Water

  • Dilute caustic solution (e.g., NaOH)

  • Reflux apparatus

  • Mechanical stirrer

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped for reflux and fitted with a mechanical stirrer, add dimethyl sulfite (0.12 mol), potassium carbonate (0.014 mol), and p-acetamidophenol (0.033 mol).[12]

  • Heat the mixture to 70°C for six hours with continuous stirring.[12]

  • While still hot, quench the reaction with 50 ml of water.[12]

  • Make the solution basic with a dilute caustic solution.[12]

  • Extract the organic materials into methylene chloride.[12]

  • Concentrate the extracts in vacuo to yield the product, N-(4-methoxyphenyl)acetamide (p-acetamidoanisole).[12]

  • The N-(4-methoxyphenyl)acetamide can then be further reacted to yield this compound through reaction with a suitable 2-carbon electrophile containing the acetamide functionality, or through hydrolysis of the acetyl group to the amine followed by reaction with a 2-haloacetamide.

General Protocol for Synthesis of 2-(Substituted phenoxy)-N-phenylacetamide Derivatives

This protocol outlines a general method for the alkylation of substituted amines with an appropriate 2-chloro-N-phenylacetamide derivative.

Materials:

  • Appropriate amine

  • 2-chloro-1-(substituted-phenyl)ethanone

  • Dry acetone

  • Potassium carbonate

  • Potassium iodide (catalytic amount)

  • HPLC for reaction monitoring

Procedure:

  • Synthesize the required 2-chloro-1-(substituted-phenyl)ethanone by acylation of the corresponding substituted aniline with 2-chloroacetyl chloride.[10]

  • In a reaction vessel, dissolve the appropriate amine in dry acetone.

  • Add potassium carbonate and a catalytic amount of potassium iodide.

  • Add the previously synthesized 2-chloro-1-(substituted-phenyl)ethanone to the mixture.[10]

  • Heat the reaction mixture to 60°C.

  • Monitor the progress of the reaction using HPLC chromatography.[10]

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., DMSO)

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[7]

  • Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Spread the microbial inoculum evenly over the surface of the agar.

  • Using a sterile cork borer, create wells in the agar.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measure the diameter of the zone of inhibition around each well.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Materials:

  • Test compounds

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 ml of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of paw edema for each group compared to the control group.

Visualizations

The following diagrams illustrate the logical relationships and potential mechanisms of action for bioactive molecules derived from this compound.

Synthesis_Workflow Start Starting Materials (e.g., p-Acetamidophenol) Intermediate This compound Core Synthesis Start->Intermediate Derivatization Derivatization (e.g., N-substitution) Intermediate->Derivatization Bioactive Bioactive Molecules Derivatization->Bioactive Screening Biological Screening (Anticonvulsant, Antimicrobial, etc.) Bioactive->Screening Data Data Analysis (SAR, Lead Optimization) Screening->Data

Caption: General workflow for the synthesis and evaluation of bioactive molecules.

Anticonvulsant_Pathway Neuron Presynaptic Neuron NaChannel Voltage-Gated Na+ Channel Neuron->NaChannel Action Potential Propagation Inactivation Stabilization of Inactive State NaChannel->Inactivation Leads to Acetamide Phenoxy Acetamide Derivative Acetamide->NaChannel Binds to ActionPotential Reduced Neuronal Firing Inactivation->ActionPotential Results in

Caption: Proposed anticonvulsant mechanism of action.

Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Acetamide Phenoxy Acetamide Derivative Acetamide->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial_Pathway BacterialCell Bacterial Cell DNAReplication DNA Replication & Repair BacterialCell->DNAReplication DNALigase DNA Ligase DNAReplication->DNALigase Requires Inhibition Inhibition of Enzyme Activity DNALigase->Inhibition Leads to Acetamide Phenoxy Acetamide Derivative Acetamide->DNALigase Targets CellDeath Bacterial Cell Death Inhibition->CellDeath Results in

Caption: Proposed antimicrobial mechanism of action.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the antimicrobial and antifungal properties of phenoxyacetamide derivatives. The methodologies outlined are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This is a fundamental measure of a compound's potency. The broth microdilution method is a common and efficient way to determine MIC values.[1][2]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1][3][4]

Materials:

  • Phenoxyacetamide derivatives (stock solutions of known concentration)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[1]

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates[1]

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[1]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.[1]

    • Suspend the colonies in sterile saline or PBS.[1]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] This can be verified using a spectrophotometer.

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the phenoxyacetamide derivatives in the appropriate broth directly in the 96-well plate.[1]

    • Typically, add 100 µL of broth to wells 2 through 12.[1]

    • Add 200 µL of the highest concentration of the test compound to well 1.[1]

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.[1] Discard the final 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will be the sterility control (no inoculum).[1]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well.[1]

    • Cover the plate and incubate at 35 ± 2°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.[1]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the phenoxyacetamide derivative at which there is no visible growth (i.e., the first clear well).[1]

Visualization of MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_in Prepare Microbial Inoculum (0.5 McFarland) start->prep_in prep_dil Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate start->prep_dil inoculate Inoculate Plate with Microbial Suspension prep_in->inoculate prep_dil->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic determine_mic Determine MIC Value (Lowest Concentration with no Growth) read_mic->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5] This assay is typically performed after the MIC has been determined.[6]

Experimental Protocol

This protocol is a continuation of the MIC assay.[5][7]

Materials:

  • 96-well plate from the completed MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto a fresh agar plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature (e.g., 35 ± 2°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MBC/MFC:

    • Following incubation, observe the agar plates for colony growth.

    • The MBC/MFC is the lowest concentration of the phenoxyacetamide derivative that results in a significant reduction (typically ≥99.9%) in CFU/mL compared to the initial inoculum.[5][6]

Visualization of MBC/MFC Assay Workflow

MBC_MFC_Workflow cluster_start Starting Point cluster_assay Assay Execution cluster_results Results mic_plate Completed MIC Assay Plate subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates mic_plate->subculture incubate Incubate Agar Plates (e.g., 37°C, 24h) subculture->incubate observe Observe Plates for Colony Growth incubate->observe determine_mbc Determine MBC/MFC (Lowest Concentration with ≥99.9% killing) observe->determine_mbc end_node End determine_mbc->end_node

Caption: Workflow for MBC/MFC Assay.

Time-Kill Kinetics Assay

The time-kill kinetics assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[8] This helps to determine whether a compound is bactericidal or bacteriostatic and if its effect is concentration-dependent.[8][9]

Experimental Protocol

This protocol is based on established time-kill assay methodologies.[8][10][11]

Materials:

  • Phenoxyacetamide derivative

  • Appropriate broth medium

  • Bacterial or fungal culture

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Nutrient agar plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.[8]

    • Dilute this suspension in pre-warmed broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare test tubes or flasks containing the broth with the phenoxyacetamide derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[8]

    • Include a growth control tube without the compound.

    • Inoculate each tube with the prepared microbial suspension.

  • Time-Point Sampling and Plating:

    • Incubate all tubes in a shaking incubator at the appropriate temperature.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[8]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[8]

  • Incubation and Colony Counting:

    • Incubate the plates for 18-24 hours (or longer for fungi).

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][10] A bacteriostatic effect is observed when there is little change in the CFU/mL over time compared to the initial inoculum.[9]

Visualization of Time-Kill Assay Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_in Prepare Standardized Microbial Inoculum start->prep_in prep_tubes Prepare Tubes with Broth and Compound at various MIC multiples start->prep_tubes inoculate Inoculate Tubes prep_in->inoculate prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sampling Sample at Multiple Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling plate Perform Serial Dilutions and Plate Samples sampling->plate incubate_plates Incubate Agar Plates plate->incubate_plates count Count Colonies (CFU) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot analyze Determine Bactericidal/ Bacteriostatic Activity plot->analyze end_node End analyze->end_node

Caption: Workflow for Time-Kill Kinetics Assay.

Anti-Biofilm Assay

This assay assesses the ability of phenoxyacetamide derivatives to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.[13][14]

Experimental Protocol: Crystal Violet Method

Materials:

  • Phenoxyacetamide derivative

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Bacterial strain known to form biofilms

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Procedure for Biofilm Inhibition:

  • Prepare 2-fold serial dilutions of the phenoxyacetamide derivative in the growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.[14]

  • After incubation, discard the planktonic (free-floating) bacteria by gently inverting and shaking the plate.[14]

  • Wash the wells with sterile PBS to remove any remaining planktonic bacteria.

  • Proceed with the staining protocol below.

Procedure for Biofilm Eradication:

  • Inoculate the wells of a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow for mature biofilm formation.

  • Remove the planktonic bacteria and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of the phenoxyacetamide derivative to the wells with the established biofilms.

  • Incubate for another 24 hours.

  • Discard the medium and wash the wells with PBS.

  • Proceed with the staining protocol below.

Staining Protocol:

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[14]

  • Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.[14]

  • Dry the plate, for example, by inverting it on a paper towel.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[14]

  • Incubate for 10-15 minutes.

  • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

Visualization of Anti-Biofilm Assay Workflow

Anti_Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_staining Staining and Quantification start_inhibit Add Compound Dilutions and Inoculum to Plate incubate_inhibit Incubate to Allow Biofilm Formation start_inhibit->incubate_inhibit wash_planktonic Wash to Remove Planktonic Cells incubate_inhibit->wash_planktonic start_eradicate Grow Mature Biofilm treat_eradicate Treat Biofilm with Compound Dilutions start_eradicate->treat_eradicate incubate_eradicate Incubate treat_eradicate->incubate_eradicate incubate_eradicate->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_stain Wash Excess Stain stain_cv->wash_stain solubilize Solubilize Bound Stain (e.g., Acetic Acid) wash_stain->solubilize read_abs Read Absorbance (e.g., 570 nm) solubilize->read_abs end_node End read_abs->end_node

Caption: Workflow for Anti-Biofilm Assay (Inhibition and Eradication).

Data Presentation: Antimicrobial and Antifungal Activity of Phenoxyacetamide Derivatives

The following tables summarize the reported antimicrobial and antifungal activities of various phenoxyacetamide derivatives against a range of microorganisms.

Table 1: Antibacterial Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)

CompoundDerivativeS. aureusK. pneumoniaeP. aeruginosaReference
5e N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide2525>25[15]
5a-k N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides--Significant Activity[15]
6a-t N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides>50->50[16]

Note: "-" indicates data not reported.

Table 2: Antifungal Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)

CompoundDerivativeC. albicansC. tropicalisC. neoformansReference
5k N-(2-hydroxyl-5-substitutedphenyl)thiophenoxyacetamideActive--[15]
6a-t N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides>100>100>100[16]
2-bromo-N-phenylacetamide 2-bromo-N-phenylacetamide3232-[13]

Note: "-" indicates data not reported. The study on 2-bromo-N-phenylacetamide also reported activity against C. glabrata and C. parapsilosis.[13]

Disclaimer: These protocols are intended as a guide and may require optimization for specific compounds, microbial strains, and laboratory conditions.

References

Application Notes and Protocols for Antioxidant Activity Screening of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative damage, making them a focal point of drug discovery and development.[1] This document provides detailed application notes and protocols for the comprehensive screening of the antioxidant activity of the compound 2-(4-Methoxyphenoxy)acetamide.

The protocols herein describe three widely accepted and robust in vitro assays for evaluating antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][3] These methods collectively provide a broad assessment of the compound's ability to act as a free radical scavenger and a reducing agent.

Compound Profile

Compound NameThis compound
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Chemical Structure 2-(4-Methoxyphenyl)acetamide structure (Note: Structure shown is of the related compound 2-(4-Methoxyphenyl)acetamide)

Data Presentation

The antioxidant capacity of this compound will be quantified and compared against a standard antioxidant, such as Ascorbic Acid or Trolox. The results from the DPPH and ABTS assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. For the FRAP assay, the results are expressed as ferric reducing equivalents.

Table 1: Hypothetical Antioxidant Activity Data for this compound

AssayParameterThis compoundAscorbic Acid (Standard)
DPPH Assay IC50 (µg/mL)[Insert experimental value][Insert experimental value]
ABTS Assay IC50 (µg/mL)[Insert experimental value][Insert experimental value]
FRAP Assay FRAP Value (µM Fe(II)/µg)[Insert experimental value][Insert experimental value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored hydrazine, with the degree of color change being proportional to the antioxidant activity.[1][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the ascorbic acid standard.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance.[5][6]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (spectrophotometric grade)

  • Trolox (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create a series of dilutions. Prepare a similar dilution series for the Trolox standard.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the control well, add 10 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the plot of percent inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[3][7]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions of ferrous sulfate in water for the standard curve (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard solutions, or solvent (for the blank) to the respective wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 4-30 minutes. Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the test compound is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per gram of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution DPPH DPPH Assay (Absorbance at 517 nm) Compound->DPPH ABTS ABTS Assay (Absorbance at 734 nm) Compound->ABTS FRAP FRAP Assay (Absorbance at 593 nm) Compound->FRAP Standard Standard (e.g., Ascorbic Acid) Stock Solution Standard->DPPH Standard->ABTS Standard->FRAP Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Calc Calculate % Inhibition DPPH->Calc ABTS->Calc FRAP_Val Determine FRAP Value FRAP->FRAP_Val IC50 Determine IC50 Calc->IC50

Caption: Experimental workflow for antioxidant activity screening.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Compound This compound (Phenolic Compound) Compound->ROS Direct Scavenging Compound->Nrf2_Keap1 Modulation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation to Nucleus Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Enzymes Gene Transcription Enzymes->ROS Neutralization Cell_Protection Cellular Protection (Reduced Oxidative Stress) Enzymes->Cell_Protection

Caption: Potential antioxidant signaling pathway of phenolic compounds.

References

Application Notes and Protocols for the Development of Novel Therapeutics from 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2-(4-Methoxyphenoxy)acetamide and its derivatives as potential therapeutic agents. This document outlines detailed protocols for assessing their anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. Furthermore, it summarizes key quantitative data from existing literature and provides visual representations of the underlying signaling pathways and experimental workflows.

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been synthesized and evaluated for various therapeutic applications, showing promise in the following areas:

  • Anticancer Activity: Several derivatives have exhibited cytotoxicity against various cancer cell lines.[1][2] The proposed mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory and Analgesic Effects: These compounds have shown potential in reducing inflammation and alleviating pain in preclinical models.[3][4] A primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6]

  • Anticonvulsant Properties: Certain derivatives have demonstrated the ability to protect against seizures in animal models, suggesting their potential in epilepsy treatment.[5][7] The proposed mechanisms include the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.

  • Antimicrobial Activity: Some derivatives have shown inhibitory effects against a range of bacterial and fungal strains, indicating their potential as novel anti-infective agents.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of lead compounds and for conducting key in vitro and in vivo experiments to evaluate the therapeutic potential of this compound derivatives.

General Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of 2-(4-methoxyphenoxy)acetic acid with a desired amine in the presence of a coupling agent.

Workflow for Synthesis:

Synthesis_Workflow reagent1 2-(4-Methoxyphenoxy)acetic acid reaction Reaction Mixture reagent1->reaction reagent2 Amine (R-NH2) reagent2->reaction coupling Coupling Agent (e.g., DCC, EDC) coupling->reaction solvent Solvent (e.g., DMF, DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Dissolve 2-(4-methoxyphenoxy)acetic acid (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Perform an aqueous workup by washing the organic layer with a mild acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.[9][10]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is used to assess the central analgesic activity of compounds.[11][12][13]

Protocol:

  • Animals: Use Swiss albino mice.

  • Apparatus: Use a hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Grouping and Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds, a standard analgesic (e.g., morphine, 5 mg/kg), or vehicle.

  • Measurement of Reaction Time: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Collection: Measure the reaction time at 0, 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][7]

Protocol:

  • Animals: Use male Swiss albino mice.

  • Apparatus: Use an electroconvulsiometer.

  • Grouping and Administration: Group the animals and administer the test compounds, a standard anticonvulsant (e.g., phenytoin, 25 mg/kg), or vehicle intraperitoneally.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Determine the number of animals protected from the tonic hind limb extension in each group and calculate the ED₅₀ (the dose that protects 50% of the animals).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives from the literature.

Table 1: Anticancer Activity (IC₅₀ values in µM)

CompoundMCF-7 (Breast)PC3 (Prostate)A549 (Lung)Reference
Derivative A5280-[2]
Derivative B100--[2]
Doxorubicin~1~1~1-

Table 2: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Derivative C1045[3]
Derivative D2060[3]
Indomethacin10~70-

Table 3: Analgesic Activity (Hot Plate Test)

CompoundDose (mg/kg)Latency (seconds) at 60 minReference
Derivative E2015[11]
Derivative F4025[11]
Morphine5~28-

Table 4: Anticonvulsant Activity (MES Test)

CompoundED₅₀ (mg/kg)Reference
Derivative G49.6[5]
Derivative H73.9[5]
Phenytoin~9-

Table 5: Antimicrobial Activity (MIC values in µg/mL)

CompoundS. aureusE. coliReference
Derivative I1632[8]
Derivative J816[8]
Ciprofloxacin~0.5~0.015-

Standard drug values are approximate and can vary based on experimental conditions.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with specific molecular targets. The following diagrams illustrate the proposed signaling pathways.

Anti-inflammatory Action via COX-2 Inhibition

Many phenoxyacetamide derivatives exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation.

COX2_Inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates Derivative 2-(4-Methoxyphenoxy) acetamide Derivative Derivative->COX2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Anticonvulsant Action via GABA-A Receptor Modulation

Some acetamide derivatives are thought to exert their anticonvulsant effects by acting as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.

GABAA_Modulation cluster_synapse Synaptic Cleft GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds to Chloride_Influx Chloride (Cl-) Influx GABAA_Receptor->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Derivative Acetamide Derivative Derivative->GABAA_Receptor Potentiates (Allosteric Modulation)

Caption: Proposed mechanism of anticonvulsant action via positive allosteric modulation of GABA-A receptors.

Anticonvulsant Action via Voltage-Gated Sodium Channel Blockade

Another proposed mechanism for the anticonvulsant activity of these derivatives is the blockade of voltage-gated sodium channels, which reduces the repetitive firing of neurons characteristic of seizures.

Sodium_Channel_Blockade cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Sodium_Influx Sodium (Na+) Influx Na_Channel->Sodium_Influx Allows Action_Potential Action Potential Propagation Neuronal_Firing Repetitive Neuronal Firing Action_Potential->Neuronal_Firing Sodium_Influx->Action_Potential Derivative Phenoxyacetamide Derivative Derivative->Na_Channel Blocks

Caption: Proposed mechanism of anticonvulsant action via blockade of voltage-gated sodium channels.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse applications. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of these compounds. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, as well as on elucidating their detailed mechanisms of action.

References

Application Notes and Protocols: Experimental Workflow for Testing 2-(4-Methoxyphenoxy)acetamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Methoxyphenoxy)acetamide is a synthetic organic compound featuring a phenoxy acetamide scaffold. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including potential as anti-inflammatory, antioxidant, and anticancer agents. Furthermore, the structural resemblance to certain pharmacophores suggests a potential for acetylcholinesterase inhibition. This document provides a detailed experimental workflow and protocols for the initial in vitro screening of this compound to evaluate its cytotoxic, anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory potential.

Experimental Workflow Overview:

The proposed workflow is designed to systematically assess the bioactivity of this compound. The initial step involves evaluating the compound's cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. This is followed by parallel screening for anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities.

experimental_workflow cluster_screening Bioactivity Screening cluster_assays Functional Assays compound This compound cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity concentration Determine Non-Toxic Concentration Range cytotoxicity->concentration anti_inflammatory Anti-inflammatory Assay (Griess Assay) concentration->anti_inflammatory antioxidant Antioxidant Assay (DPPH Assay) concentration->antioxidant ache_inhibition AChE Inhibition Assay (Ellman's Method) concentration->ache_inhibition data_analysis Data Analysis and IC50/EC50 Determination anti_inflammatory->data_analysis antioxidant->data_analysis ache_inhibition->data_analysis

Caption: Overall experimental workflow for the bioactivity screening of this compound.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[2] This assay is crucial for determining the concentration range of the test compound that does not exhibit significant toxicity, which is essential for subsequent bioactivity assays.[3][4]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Harvest cells and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Control (0)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.20 ± 0.0996.0
101.15 ± 0.0692.0
500.98 ± 0.0578.4
1000.65 ± 0.0452.0

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[7][8] This assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) react with nitrite in an acidic medium to form a purple azo compound, with the absorbance being proportional to the nitrite concentration.[7][8]

griess_reaction lps LPS Stimulation macrophage RAW 264.7 Macrophage lps->macrophage inos iNOS Induction macrophage->inos no_production Nitric Oxide (NO) Production inos->no_production nitrite Nitrite (NO2-) no_production->nitrite griess Griess Reagent (Sulfanilamide + NED) nitrite->griess azo_dye Purple Azo Dye griess->azo_dye measurement Absorbance at 540 nm azo_dye->measurement ellman_assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->AChE hydrolysis DTNB DTNB Thiocholine->DTNB reaction TNB TNB (Yellow) DTNB->TNB measurement Absorbance at 412 nm TNB->measurement Inhibitor This compound (Inhibitor) Inhibitor->AChE inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenoxy)acetamide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline based on the Williamson ether synthesis, a common method for preparing ethers.[1][2] Researchers should optimize the reaction conditions for their specific laboratory setup and reagent quality.

Materials:

  • 4-Methoxyphenol

  • 2-Chloroacetamide

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., acetone, acetonitrile, DMF)

  • Deionized water

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenol and the chosen base in the selected solvent.

  • Add 2-chloroacetamide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and an organic solvent for extraction.

  • Neutralize the aqueous layer with hydrochloric acid.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use fresh/pure reagents. Verify stoichiometry. check_reagents->sub_reagents analyze_byproducts 3. Analyze for Side Products check_conditions->analyze_byproducts Conditions Seem Appropriate sub_conditions Optimize base, solvent, temperature, and reaction time. check_conditions->sub_conditions optimize_purification 4. Optimize Purification analyze_byproducts->optimize_purification Side Products Identified sub_byproducts Address specific side reactions (see FAQs below). analyze_byproducts->sub_byproducts success Improved Yield optimize_purification->success Purification Optimized sub_purification Adjust recrystallization solvent or chromatography conditions. optimize_purification->sub_purification

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete deprotonation of 4-methoxyphenol.Use a stronger base or ensure the base is anhydrous. The pKa of 4-methoxyphenol is around 10.2, so a base that can effectively deprotonate it is crucial.
Poor quality of reagents.Use freshly opened or purified reagents. 2-Chloroacetamide can hydrolyze over time.
Inappropriate reaction temperature or time.Optimize the reaction temperature and time by monitoring the reaction progress. Williamson ether syntheses can sometimes require elevated temperatures and longer reaction times.[3]
Presence of multiple spots on TLC, even after reaction completion Formation of side products.Refer to the FAQs below for specific side reactions and how to minimize them.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Ensure the aqueous phase is sufficiently acidified to protonate any carboxylates if chloroacetic acid was used instead of chloroacetamide, and perform multiple extractions with an appropriate organic solvent.
Co-precipitation of starting materials or byproducts.Optimize the purification method. A different recrystallization solvent or column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A1: A likely byproduct is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[4]

  • To favor O-alkylation:

    • Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack.[5]

    • Using a milder base like potassium carbonate can also favor O-alkylation.

Reaction Pathway: O- vs. C-Alkylation

O_vs_C_Alkylation reagents 4-Methoxyphenoxide + 2-Chloroacetamide o_alkylation O-Alkylation (Desired Pathway) reagents->o_alkylation SN2 at Oxygen c_alkylation C-Alkylation (Side Reaction) reagents->c_alkylation Electrophilic Aromatic Substitution-like product This compound o_alkylation->product byproduct C-Alkylated Byproduct c_alkylation->byproduct

Q2: My starting material, 4-methoxyphenol, seems to be degrading during the reaction. Why is this happening?

A2: Phenols can be susceptible to oxidation, especially at elevated temperatures and in the presence of a base. This can lead to the formation of colored impurities or dimers.[6]

  • To minimize oxidation:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents.

    • Consider adding a small amount of a reducing agent like sodium sulfite if oxidation is a persistent issue.

Q3: I have isolated a water-soluble byproduct. What could it be?

A3: This could be 2-hydroxy-N-substituted acetamide, resulting from the hydrolysis of 2-chloroacetamide.[7][8] This is more likely if using a strong aqueous base like sodium hydroxide and high temperatures.

  • To minimize hydrolysis:

    • Use an anhydrous base like potassium carbonate and a non-aqueous solvent.

    • If an aqueous base is necessary, try to use milder conditions (lower temperature, shorter reaction time).

Q4: Can elimination be a side reaction in this synthesis?

A4: While elimination is a common side reaction in Williamson ether synthesis, it is less likely with 2-chloroacetamide because it is a primary alkyl halide.[5] Elimination reactions are more competitive with secondary and tertiary alkyl halides.[2] If you are using a different, more sterically hindered N-substituted 2-chloroacetamide, then elimination could become a more significant side reaction.

Data Presentation: Tracking Reaction Efficiency

To systematically troubleshoot and optimize your synthesis, it is crucial to keep detailed records of your experimental conditions and outcomes. The following table provides a template for this purpose.

Run # 4-Methoxyphenol (equiv.) 2-Chloroacetamide (equiv.) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Side Products Observed (e.g., TLC, LC-MS)
11.01.1K₂CO₃ (1.5)AcetoneReflux12
2
3

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methoxyphenoxy)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Williamson ether synthesis pathway, which is a prevalent method for this class of compounds.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this synthesis can arise from several factors. Here are the most common culprits and their solutions:

  • Incomplete Deprotonation of 4-Methoxyphenol: The reaction requires the formation of the 4-methoxyphenoxide ion, a strong nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile and thus a lower yield.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in at least stoichiometric amounts. When using weaker bases like K2CO3, ensure the reaction temperature is adequate to facilitate deprotonation.

  • Side Reactions: The primary side reaction of concern is the elimination of the halo-acetamide starting material, which is competitive with the desired SN2 substitution.[1][2][3] Steric hindrance around the reaction centers can favor elimination.

    • Solution: Use a primary halo-acetamide (e.g., 2-chloroacetamide or 2-bromoacetamide) as the electrophile, as they are less sterically hindered and favor SN2 reactions.[1][2][3] Maintaining a moderate reaction temperature can also help minimize elimination.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Polar aprotic solvents like acetone, DMF, or acetonitrile are generally effective for Williamson ether synthesis as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide.[4] The optimal temperature will depend on the specific reactants and solvent but is often in the range of room temperature to reflux.[4][5][6]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization or chromatography.

    • Solution: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the amide. When performing recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most probable impurities include:

  • Unreacted 4-Methoxyphenol: This is a common impurity if the reaction has not gone to completion.

  • Unreacted 2-Haloacetamide: This will also be present if the reaction is incomplete.

  • Products of Side Reactions: As mentioned, elimination byproducts from the 2-haloacetamide can be present.

  • Hydrolysis Products: If the reaction or workup conditions are too acidic or basic, the acetamide functional group could be hydrolyzed to a carboxylic acid.

Solution: To identify the impurities, you can run co-spots on your TLC plate with your starting materials. Purification via column chromatography is often the most effective way to separate the desired product from these impurities. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common and direct route is the Williamson ether synthesis.[1][2] This involves the reaction of 4-methoxyphenol with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, in the presence of a base.[4]

What is the role of the base in this reaction?

The base is crucial for deprotonating the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.[1][2] This phenoxide then acts as the nucleophile in the SN2 reaction with the 2-haloacetamide.

Which 2-haloacetamide should I use: 2-chloroacetamide or 2-bromoacetamide?

Both can be used. 2-Bromoacetamide is generally more reactive than 2-chloroacetamide because bromide is a better leaving group than chloride. However, 2-chloroacetamide is often less expensive. The choice may depend on the desired reaction rate and cost considerations.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting reagent (usually 4-methoxyphenol) has disappeared and a new, more polar spot for the product has appeared.

Data Presentation

Table 1: Comparison of Reaction Conditions for Structurally Similar Acetamide Syntheses

ParameterSynthesis of 2-(4-allyl-2-methoxy phenoxy) derivative[5][6][7]Synthesis of N-(4-methoxyphenyl)-2-phenoxy derivative[4]
Phenol Eugenol (a 4-allyl-2-methoxyphenol)(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one
Electrophile α-monochloroacetate2-chloro-N-(4-methoxyphenyl)acetamide
Base NaOHK2CO3
Solvent Not specifiedAcetone
Temperature RefluxReflux
Yield 70.52% (for the initial alkoxylation step)61%

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 4-Methoxyphenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Reagents: Stir the mixture at room temperature for 15 minutes. Then, add 2-chloroacetamide (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methoxyphenol 4-Methoxyphenol Reaction Reaction 4-Methoxyphenol->Reaction 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction Base K2CO3 (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product Troubleshooting_Workflow Start Low Yield of Product Check_Completion Is the reaction complete? (Check by TLC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Side_Products Are there significant side products on TLC? Check_Completion->Check_Side_Products Yes Optimize_Conditions Optimize reaction time, temperature, or base stoichiometry Incomplete_Reaction->Optimize_Conditions End Improved Yield Optimize_Conditions->End Side_Reactions Side Reactions Likely Check_Side_Products->Side_Reactions Yes Purification_Loss Product Loss During Purification Check_Side_Products->Purification_Loss No Modify_Reactants Consider a more reactive halo-acetamide or different base/solvent combination Side_Reactions->Modify_Reactants Modify_Reactants->End Optimize_Purification Optimize recrystallization solvent or chromatography conditions Purification_Loss->Optimize_Purification Optimize_Purification->End

References

Technical Support Center: Phenoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of phenoxyacetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing phenoxyacetamides?

A1: Phenoxyacetamide derivatives are typically synthesized through a two-step process. The first step often involves a Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid derivative (like chloroacetic acid or ethyl chloroacetate) in the presence of a base to form a phenoxyacetic acid or ester intermediate.[1] The second step is an amidation reaction, where the phenoxyacetic acid (or its activated form, such as an acyl chloride) is coupled with a desired amine to form the final phenoxyacetamide product.[2] An alternative one-pot approach involves reacting a substituted phenol directly with a 2-chloro-N-substituted-acetamide in the presence of a base like potassium carbonate.[3]

Q2: How can I monitor the progress of my phenoxyacetamide synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[5] A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[4]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Key parameters to control include temperature, reaction time, choice of solvent, and the stoichiometry of reactants.[6][7] For the Williamson ether synthesis step, using a polar aprotic solvent like DMF, DMSO, or acetone is preferred.[8][9] Temperature control is crucial as higher temperatures can favor elimination side reactions over the desired substitution.[8] For the amidation step, using coupling agents like DCC or activating the carboxylic acid with thionyl chloride can facilitate the reaction under milder conditions.[2][4]

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, offering potential causes and solutions.

Issue 1: Low Product Yield

A low yield is a frequent challenge and can be attributed to several factors.[10][11]

Potential Cause Suggested Solution Citation
Incomplete Reaction - Ensure the quality and purity of starting materials; use freshly distilled or purified reagents if necessary.- Increase the reaction time or temperature, while monitoring for potential product degradation using TLC.- Consider using a suitable catalyst, such as potassium iodide in the Williamson ether synthesis step.[5][9]
Side Reactions (E2 Elimination) - This is common in the Williamson ether synthesis step, especially with secondary or tertiary alkyl halides, forming an alkene byproduct.[8]- Use a primary alkyl halide whenever possible.- Maintain lower reaction temperatures, as this generally favors the SN2 (substitution) reaction over E2 (elimination).[8]
Product Loss During Workup - Optimize the pH during aqueous workup to minimize the product's solubility in the aqueous phase.- Refine extraction and recrystallization solvent systems to improve recovery.[4][5]
Poor Reagent Quality - Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like acyl chlorides or strong bases (e.g., NaH).[5][8]

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Check Reaction Completion (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Reaction Incomplete", fillcolor="#F1F3F4", fontcolor="#202124"]; Complete [label="Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Incomplete [label="Solutions:\n- Increase Time/Temp\n- Check Reagent Purity\n- Add Catalyst", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Workup [label="Review Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Workup [label="Solutions:\n- Optimize Extraction pH\n- Refine Solvent Systems", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Side_Reactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Side_Reactions [label="Solutions:\n- Lower Temperature\n- Use Primary Halide\n- Change Solvent", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Completion; Check_Completion -> Incomplete [label=" No"]; Check_Completion -> Complete [label=" Yes"]; Incomplete -> Solution_Incomplete; Complete -> Check_Workup; Check_Workup -> Solution_Workup; Complete -> Check_Side_Reactions; Check_Side_Reactions -> Solution_Side_Reactions; } caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Presence of Impurities in the Final Product

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates impurities.[4]

Potential Impurity Identification & Removal Strategy Citation
Unreacted Phenol - Can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) during workup.[12]
Unreacted Amine - Can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[4]
Di-acylated Byproduct - Occurs when using a starting material with two amino groups. - Prevent by using a 1:1 molar ratio of the amine to the acylating agent and adding the acylating agent dropwise at a low temperature.[5]
Colored Impurities - If the product appears oily or colored (e.g., yellow) after initial purification, re-purification is recommended.[13]- Treatment with activated charcoal in the hot recrystallization solution can help adsorb colored impurities before filtration.[13]
Issue 3: Reaction Fails to Proceed

If TLC analysis shows only starting materials even after an extended period, consider the following.

Potential Cause Suggested Solution Citation
Poor Reagent Quality - Verify the identity and purity of reagents using analytical techniques (e.g., NMR, IR).- Use freshly opened or purified anhydrous solvents.[5]
Inappropriate Solvent - Ensure that both reactants are sufficiently soluble in the chosen solvent under the reaction conditions. If not, select a more appropriate solvent.[5]
Insufficient Base/Activation - For the Williamson ether synthesis step, ensure the base (e.g., K₂CO₃, NaH) is strong enough and used in sufficient quantity to deprotonate the phenol.- For amidation, ensure the coupling or activating agent (e.g., DCC, SOCl₂) is fresh and active.[4][8]

Experimental Protocols

General Protocol for Synthesis of N-Aryl-2-phenoxyacetamide

This protocol describes a common one-pot method for synthesizing phenoxyacetamide derivatives.[3][14]

Synthesis_Workflow cluster_reactants Reactants Phenol Substituted Phenol Reaction Combine & Reflux Phenol->Reaction Amide 2-Chloro-N-aryl-acetamide Amide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Aqueous Workup (Cool, Filter/Extract) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure Phenoxyacetamide Purification->Final

Materials:

  • Substituted Phenol (1.0 eq.)

  • 2-Chloro-N-aryl-acetamide (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 - 1.5 eq.)[9][15]

  • Potassium Iodide (KI), catalytic amount[9]

  • Acetone, anhydrous[9]

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted phenol (1.0 eq.), 2-chloro-N-aryl-acetamide (1.0 eq.), anhydrous potassium carbonate (1.2 eq.), and a catalytic amount of potassium iodide.[9]

  • Reaction: Add anhydrous acetone to the flask and stir the mixture at room temperature for 5-10 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[9][14]

  • Workup: Upon completion, cool the mixture to room temperature. Evaporate the acetone under reduced pressure.[14]

  • Isolation: Suspend the resulting residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.[9]

  • Final Product: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure phenoxyacetamide derivative.[14]

Data Presentation

Phenoxyacetamide derivatives have been investigated for various pharmacological activities. The following table summarizes reported in vitro anticancer activity for select compounds.

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Compound IHepG2 (Liver Cancer)1.43[14][16]
Compound IIHepG2 (Liver Cancer)6.52[14][16]
5-Fluorouracil (Ref.)HepG2 (Liver Cancer)5.32[14][16]
Compound IMCF-7 (Breast Cancer)>100[14]
Compound IIMCF-7 (Breast Cancer)>100[14]

Reaction Pathway Visualization

The core of many phenoxyacetamide syntheses is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. However, it faces competition from an E2 elimination side reaction, which can lower the yield.

// Reactants Reactants [label="Phenoxide (Nucleophile)\n+\nAlkyl Halide (Electrophile)", shape=box, style=filled, fillcolor="#F1F3F4"];

// Pathways SN2_Node [label="Sₙ2 Pathway\n(Substitution)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Node [label="E2 Pathway\n(Elimination)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Ether_Product [label="Desired Ether Product\n(Phenoxy-Linkage)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene_Product [label="Alkene Byproduct", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> SN2_Node [label="Favored by:\n- Primary Alkyl Halide\n- Lower Temperature", color="#34A853"]; Reactants -> E2_Node [label="Favored by:\n- Secondary/Tertiary Halide\n- Higher Temperature", color="#EA4335"]; SN2_Node -> Ether_Product; E2_Node -> Alkene_Product; } caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.

References

Technical Support Center: Optimization of Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Williamson ether synthesis in a question-and-answer format.

Question: Why is my ether yield consistently low?

Answer: Low yields in the Williamson ether synthesis can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Incomplete Reaction: The reaction may not have reached completion. Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[1][2] Monitoring the reaction's progress via thin-layer chromatography (TLC) or other analytical techniques is crucial to determine the optimal duration.[3] Insufficiently strong bases may not fully deprotonate the alcohol, leading to a slower reaction rate.[4]

  • Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, which is favored by sterically hindered substrates, strong bases, and higher temperatures.[2][4][5] For phenoxide nucleophiles, C-alkylation can be a competing reaction.[4][6]

  • Purity of Reagents and Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture. The presence of water can consume the strong base and hydrolyze the alkyl halide.[3] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Impurities in the starting materials can also lead to unwanted side reactions.[3]

Question: How can I minimize the formation of alkene byproducts from elimination reactions?

Answer: The formation of alkene byproducts via the competing E2 elimination reaction is a common challenge, particularly with secondary and tertiary alkyl halides.[4][7] Here are several strategies to favor the desired SN2 pathway:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide as they are less sterically hindered and therefore less prone to elimination.[4][7] When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Choose the route that involves the less sterically hindered alkyl halide.[8][9]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[4] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[3]

  • Choice of Base: While a strong base is needed to form the alkoxide, an excessively strong or sterically hindered base can promote elimination.[10]

Question: I am observing C-alkylation products when using phenols. How can I improve the selectivity for O-alkylation?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1][6] The solvent plays a critical role in directing the alkylation of phenoxides. To favor O-alkylation, use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[4][11] Protic solvents, like ethanol, can lead to significant amounts of C-alkylation.[4]

Frequently Asked Questions (FAQs)

What are the ideal solvents for the Williamson ether synthesis?

Polar aprotic solvents are generally the best choice as they solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic.[1][11] Commonly used solvents include acetonitrile and N,N-dimethylformamide (DMF).[1][5] Protic solvents (e.g., ethanol, water) and apolar solvents can slow down the reaction rate.[1][5]

Which bases are most effective for generating the alkoxide?

The choice of base depends on the pKa of the alcohol.

  • For aliphatic alcohols: Strong bases are required for complete deprotonation. Sodium hydride (NaH) and potassium hydride (KH) are highly effective as they irreversibly form the alkoxide.[12][13][14]

  • For phenols: Phenols are more acidic, allowing for a wider range of bases.[10] Strong bases like NaH and KH can be used, as well as hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).[10][14]

Can I use secondary or tertiary alkyl halides in the Williamson ether synthesis?

While primary alkyl halides are ideal, secondary alkyl halides can be used, but they are more prone to the competing E2 elimination reaction, which leads to lower yields of the desired ether.[5][8] Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this reaction.[7][12]

What is the role of a phase transfer catalyst?

A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, is often used in industrial applications and can be beneficial in laboratory settings as well.[1][15] The PTC helps to transport the alkoxide from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.[1][16] This can be particularly useful when using hydroxide bases, as it allows for biphasic reaction conditions, simplifying the workup.[15][17]

Data Presentation

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

ParameterTypical Range/ValueNotes
Temperature50 - 100 °CHigher temperatures can favor elimination.[1][4]
Reaction Time1 - 8 hoursMonitor by TLC to determine completion.[1][3]
Laboratory Yields50 - 95%Yields can be lower due to side reactions.[1][2]

Table 2: Solvent Selection Guide

Solvent TypeExamplesEffect on Reaction
Polar AproticDMF, Acetonitrile, DMSOFavorable for SN2; enhances nucleophilicity.[4][11]
ProticEthanol, WaterCan slow the reaction by solvating the nucleophile.[1][5]
ApolarTolueneTends to slow the reaction rate.[5]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and slowly add the primary alkyl halide (1.0 equivalent).

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 50-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench any remaining base by carefully adding water or ethanol.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or distillation.

Note: This is a general guideline. Specific conditions should be optimized for each reaction.

Visualizations

experimental_workflow General Experimental Workflow for Williamson Ether Synthesis start Start alkoxide_formation Alkoxide Formation: - Dissolve alcohol in anhydrous solvent. - Add strong base (e.g., NaH). start->alkoxide_formation add_alkyl_halide Add Primary Alkyl Halide alkoxide_formation->add_alkyl_halide reaction Reaction: - Heat to 50-100 °C. - Monitor by TLC. add_alkyl_halide->reaction workup Workup: - Quench reaction. - Extract product. reaction->workup purification Purification: - Column chromatography or distillation. workup->purification end End purification->end

Caption: General workflow for Williamson ether synthesis.

troubleshooting_workflow Troubleshooting Workflow for Low Ether Yield low_yield Low Ether Yield Observed check_reaction Check Reaction Completion (TLC, GC, NMR) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products Observed? incomplete->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete->optimize_time_temp Yes stronger_base Consider a Stronger Base incomplete->stronger_base Yes identify_side_products Identify Side Products (Alkene, C-alkylation, etc.) side_products->identify_side_products Yes check_reagents Check Purity of Reagents and Ensure Anhydrous Conditions side_products->check_reagents No minimize_elimination To Minimize Elimination: - Use primary alkyl halide - Lower reaction temperature identify_side_products->minimize_elimination favor_o_alkylation To Favor O-Alkylation: - Use polar aprotic solvent (DMF, Acetonitrile) identify_side_products->favor_o_alkylation

Caption: Troubleshooting workflow for low ether yield.

sn2_vs_e2 Competition Between SN2 and E2 Pathways reactants Alkoxide + Alkyl Halide sn2_path SN2 Pathway (Substitution) reactants->sn2_path Favored by: - Primary alkyl halide - Less hindered base - Lower temperature e2_path E2 Pathway (Elimination) reactants->e2_path Favored by: - Secondary/Tertiary alkyl halide - Hindered/strong base - Higher temperature ether_product Ether Product sn2_path->ether_product alkene_product Alkene Product e2_path->alkene_product

Caption: SN2 vs. E2 competition in Williamson synthesis.

References

Technical Support Center: Troubleshooting Impurities in 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Methoxyphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during the synthesis and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

Based on the common synthetic route, the Williamson ether synthesis, the most probable impurities are:

  • Unreacted Starting Materials:

    • 4-Methoxyphenol

    • 2-Chloroacetamide

  • Byproducts from Side Reactions:

    • Products of C-alkylation of 4-methoxyphenol.

    • Elimination products from 2-chloroacetamide under basic conditions.

  • Degradation Products:

    • Hydrolysis of the amide bond to form 2-(4-methoxyphenoxy)acetic acid.

    • Oxidation of the phenoxy ring, especially under harsh conditions.

Q2: How can I detect these impurities in my sample?

Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for separating this compound from its potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities, such as residual solvents or certain low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities if they are present at a sufficient concentration.

Q3: My HPLC chromatogram shows an unexpected peak. How do I identify it?

Identifying an unknown peak requires a systematic approach. The following workflow is recommended:

Troubleshooting_Guide cluster_synthesis Synthesis Issues cluster_analysis Analytical Issues cluster_solutions Recommended Actions start Problem Encountered low_yield Low Yield Possible Causes: - Incomplete reaction - Suboptimal temperature - Insufficient base - Poor quality reagents start->low_yield high_impurity High Impurity Profile Possible Causes: - Side reactions (e.g., C-alkylation) - Inappropriate base/solvent - High reaction temperature - Impure starting materials start->high_impurity poor_separation Poor HPLC Peak Resolution Possible Causes: - Inadequate mobile phase - Wrong column chemistry - pH of mobile phase not optimal - Gradient not optimized start->poor_separation extra_peaks Unexpected HPLC Peaks Possible Causes: - Synthesis-related impurities - Degradation products - Contamination from solvent/glassware - Column bleed start->extra_peaks solution_yield {Optimize Reaction Conditions: - Screen different bases (e.g., K2CO3, NaH) - Vary temperature and reaction time - Ensure anhydrous conditions - Verify reagent purity (e.g., via NMR, GC) } low_yield->solution_yield Troubleshoot solution_impurity {Refine Synthesis & Purification: - Use a milder base - Lower reaction temperature - Recrystallize product from a suitable solvent - Perform column chromatography - Characterize impurities (LC-MS, NMR) } high_impurity->solution_impurity Troubleshoot solution_separation {Optimize HPLC Method: - Adjust mobile phase composition (organic/aqueous ratio) - Screen different columns (e.g., C18, Phenyl-Hexyl) - Adjust mobile phase pH - Optimize gradient slope and time } poor_separation->solution_separation Troubleshoot solution_extra_peaks {Identify Unknowns: - Run a blank (solvent injection) - Perform forced degradation studies - Use LC-MS to get mass information - Spike with known potential impurities } extra_peaks->solution_extra_peaks Troubleshoot

Technical Support Center: Purification of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-Methoxyphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound, and what are the expected impurities?

A1: this compound is commonly synthesized via a Williamson ether synthesis.[1] This reaction involves the deprotonation of 4-methoxyphenol with a base (like sodium hydroxide or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 2-chloroacetamide.

Expected Impurities:

  • Unreacted Starting Materials: 4-methoxyphenol and 2-chloroacetamide.

  • Side-Products: Products resulting from the hydrolysis of the amide or ether bond, especially if the reaction or work-up conditions are not carefully controlled.

  • Products of C-alkylation: Although O-alkylation is favored, some C-alkylation of the phenoxide may occur.[2]

  • Polymeric materials: These can form under certain conditions.

Q2: My crude this compound product is an oil and won't solidify. What should I do?

A2: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point or hinder crystal lattice formation. Here are a few troubleshooting steps:

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate could be effective. This can often induce crystallization.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.

  • Purification: The oil may need to be purified by column chromatography to remove impurities before attempting crystallization again.

Q3: What are the best methods for purifying crude this compound?

A3: The two most common and effective purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the method of choice for purifying solid amides.[3] It is efficient for removing small amounts of impurities.

  • Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with different polarities, such as unreacted starting materials.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Guide 1: Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Crystals The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature. - Use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5]
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
No Crystals Form Upon Cooling The solution is not supersaturated.- Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] - Add a seed crystal of the pure compound if available. - Concentrate the solution to increase the concentration of the desired product.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[5]
Product Purity is Still Low After Recrystallization The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization).- Try a different recrystallization solvent or solvent system.[7] - Perform a second recrystallization. - Consider purifying the material by column chromatography before a final recrystallization step.
Product "Oils Out" Instead of Crystallizing The melting point of the impure product is below the boiling point of the solvent.- Use a lower-boiling point solvent. - Use a larger volume of solvent to keep the compound dissolved. - Try a different purification method, such as column chromatography.
Guide 2: Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds (Overlapping Bands) The solvent system (eluent) is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[8] - Perform thin-layer chromatography (TLC) first to determine the optimal solvent system for separation. A good starting point is a solvent system that gives your product an Rf value of around 0.3.
The column was not packed properly, leading to channeling.Ensure the stationary phase (silica gel or alumina) is packed uniformly without any air bubbles or cracks.
The initial sample band was too wide.Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[9]
Compound Does Not Elute from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, start with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increase the percentage of ethyl acetate.[4] - For very polar compounds, a small amount of methanol (up to 5%) can be added to the eluent.[8]
Low Yield After Chromatography The compound is adsorbing irreversibly to the stationary phase.- If your compound is basic (unlikely for an acetamide), consider adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. - If your compound is acidic, a small amount of acetic acid may be added. - Ensure the silica gel is of appropriate quality.
The compound is degrading on the silica gel.- Deactivate the silica gel by adding a small percentage of water. - Run the chromatography quickly (flash chromatography).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point for recrystallizing amides.[3] Ethanol, isopropanol, or mixtures of ethanol and water are often suitable.[10] To test a solvent, add a small amount of the crude product to a test tube with a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve at room temperature but dissolves upon heating, it is a potentially good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a column with silica gel as the stationary phase. The weight of the silica gel should be about 20-50 times the weight of the crude product. Wet pack the column with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent as the chromatography progresses to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Parameter Recrystallization Column Chromatography
Typical Yield 80-95%60-85%
Achievable Purity >98%>99%
Scale Milligrams to KilogramsMilligrams to Grams
Time Requirement 1-3 hours2-8 hours

Visual Workflow for Troubleshooting Purification

The following diagram illustrates a logical workflow for troubleshooting common purification challenges for this compound.

Purification_Troubleshooting start Crude this compound is_solid Is the crude product a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Hexanes) is_solid->triturate No (Oil) recrystallize Purify by Recrystallization is_solid->recrystallize Yes is_solid_after_trituration is_solid_after_trituration triturate->is_solid_after_trituration Does it solidify? column_chrom Purify by Column Chromatography check_purity Check Purity (TLC, NMR, etc.) column_chrom->check_purity recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization (see guide) check_purity->troubleshoot_recryst Purity Not OK (from Recrystallization) troubleshoot_column Troubleshoot Column Chromatography (see guide) check_purity->troubleshoot_column Purity Not OK (from Column) troubleshoot_recryst->column_chrom troubleshoot_column->recrystallize is_solid_after_trituration->column_chrom No is_solid_after_trituration->recrystallize Yes

References

resolving solubility issues with 2-(4-Methoxyphenoxy)acetamide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 2-(4-Methoxyphenoxy)acetamide in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of precipitation when preparing a stock solution of this compound?

A1: Precipitation of this compound during stock solution preparation is often due to its inherent low aqueous solubility. Several factors can contribute to this issue, including the choice of solvent, the concentration of the compound, temperature, and the pH of the solution. Many small-molecule compounds are hydrophobic and tend to have limited solubility in aqueous-based media.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. When a compound dissolved in a high concentration of an organic solvent like DMSO is quickly diluted into an aqueous medium, its solubility can decrease dramatically, leading to precipitation. To prevent this, consider using a serial dilution approach, adding the stock solution dropwise while gently vortexing the medium, and using pre-warmed media.

Q3: Can the final concentration of the solvent, such as DMSO, affect my experimental results?

A3: Yes, the final concentration of the organic solvent in your in vitro assay is critical. High concentrations of solvents like DMSO can have cytotoxic effects, influence cell signaling pathways, and interfere with assay readouts. It is recommended to keep the final solvent concentration consistent across all experimental conditions and typically below 0.5% (v/v) to minimize these effects. Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in many cell types, while even lower concentrations (0.25-0.5%) can have inhibitory or stimulatory effects depending on the cell type.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: A simple way to determine the maximum soluble concentration is to perform a serial dilution of your high-concentration stock solution into your cell culture medium. After preparing the dilutions, visually inspect them for any signs of precipitation, both immediately and after a short incubation period under your experimental conditions (e.g., at 37°C). The highest concentration that remains clear is your working maximum soluble concentration.

Troubleshooting Guide

Issue 1: Compound Precipitation in Stock Solution
Potential Cause Recommended Solution
Poor Solvent Choice While DMSO is a common choice, other organic solvents like ethanol or acetone could be tested. However, their effects on the specific assay should be validated.
Concentration Too High Prepare a lower concentration stock solution. It is better to have a larger volume of a lower concentration stock than to work with a solution that is prone to precipitation.
Low Temperature Gently warm the solution to aid dissolution. Some compounds are more soluble at slightly elevated temperatures. However, be cautious of potential compound degradation at high temperatures.
Issue 2: Compound Precipitation Upon Dilution in Aqueous Media
Potential Cause Recommended Solution
Solvent Shock Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.
Final Concentration Exceeds Aqueous Solubility Decrease the final working concentration of the compound. Determine the maximum soluble concentration experimentally.
Media Components Interactions with salts or proteins in the media can reduce solubility. Consider using a simplified buffer system for initial solubility tests before moving to complete media.
pH of the Medium The solubility of some compounds is pH-dependent. Ensure your media is properly buffered and at the correct pH.

Physicochemical Properties and Solubility

Property Value Source
Molecular Weight 181.19 g/mol VSNCHEM
CAS Number 30893-64-2VSNCHEM

Note: The lack of extensive public data on this specific compound necessitates experimental determination of its solubility in relevant solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 1.81 mg of this compound.

  • Adding Solvent: Add 100 µL of high-purity, anhydrous DMSO to the compound.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Stock Solution: Make a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.

  • Immediate Observation: Immediately after preparing each dilution, visually inspect for any signs of cloudiness or precipitation against a dark background.

  • Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).

  • Final Observation: After incubation, again visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the maximum working concentration for your experiment.

Visualizations

Experimental Workflow for Solubility Assessment

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution in Media weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm add_dmso->dissolve prepare_dilutions Prepare Serial Dilutions dissolve->prepare_dilutions observe_initial Immediate Visual Inspection prepare_dilutions->observe_initial incubate Incubate at 37°C observe_initial->incubate observe_final Final Visual Inspection incubate->observe_final conclusion conclusion observe_final->conclusion Determine Max Soluble Conc.

Caption: Workflow for determining the maximum soluble concentration of a compound.

Representative Signaling Pathway

While the specific biological targets of this compound are not well-documented, related acetamide compounds have been shown to modulate inflammatory pathways. The following diagram illustrates a hypothetical mechanism involving the NF-κB signaling pathway, which is a common target for anti-inflammatory agents.

G compound This compound caspase1 Caspase-1 compound->caspase1 Inhibits ikba IκBα caspase1->ikba Activates degradation of nfkb NF-κB ikba->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (e.g., TSLP) nucleus->gene_expression Promotes

Caption: Hypothetical inhibitory effect on the NF-κB signaling pathway.

preventing degradation of 2-(4-Methoxyphenoxy)acetamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(4-Methoxyphenoxy)acetamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound, and how are they susceptible to degradation?

A1: this compound has three key functional groups: a para-substituted aromatic ether (methoxyphenoxy group), an acetamide group, and the underlying phenyl ring. Each of these can be susceptible to degradation under certain synthetic conditions. The ether linkage can be cleaved under strongly acidic conditions. The acetamide group is prone to hydrolysis to a carboxylic acid and an amine under both acidic and basic conditions, particularly at elevated temperatures. The electron-rich aromatic ring can be susceptible to oxidation or electrophilic substitution side reactions.

Q2: What are the most common degradation pathways observed during the synthesis of this compound?

A2: The primary degradation pathways include hydrolysis of the amide bond to form 2-(4-methoxyphenoxy)acetic acid and ammonia, and, to a lesser extent, cleavage of the ether bond to yield hydroquinone and other byproducts. Oxidation of the methoxy group or the aromatic ring can also occur in the presence of strong oxidizing agents or air at high temperatures.

Q3: How can I minimize the hydrolysis of the acetamide group during synthesis?

A3: To minimize amide hydrolysis, it is crucial to control the pH and temperature of the reaction. Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a basic or acidic catalyst is required, use a milder reagent and the lowest effective concentration. It is also recommended to work up the reaction mixture promptly and under neutral or near-neutral pH conditions.

Q4: Are there specific reaction conditions that are known to promote the stability of this compound?

A4: Generally, neutral to slightly acidic conditions and moderate temperatures (room temperature to gentle heating) are favorable for maintaining the stability of this compound. The use of a non-polar, aprotic solvent can also help to minimize hydrolysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Final Product Product Degradation: Hydrolysis of the amide or ether linkage.- Control pH: Maintain the reaction and work-up pH between 4 and 7.- Temperature Management: Avoid excessive heating. Monitor the reaction temperature closely.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Reaction: Insufficient reaction time or temperature.- Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS.- Adjust Temperature: Gradually increase the temperature, ensuring it does not lead to degradation.
Presence of Impurities in the Final Product Hydrolysis Byproducts: Formation of 2-(4-methoxyphenoxy)acetic acid.- Purification: Use recrystallization or column chromatography for purification. A suitable solvent system for recrystallization might be ethanol/water or ethyl acetate/hexanes.[1]
Starting Material Residue: Unreacted 4-methoxyphenol or 2-chloroacetamide.- Stoichiometry Control: Ensure the correct stoichiometry of reactants.- Purification: Utilize appropriate purification techniques to separate the product from unreacted starting materials.
Product Discoloration (Yellowing) Oxidation: Oxidation of the phenoxy group or impurities.- Inert Atmosphere: Perform the synthesis and purification under an inert gas.- Antioxidants: Consider adding a small amount of an antioxidant like BHT during work-up or storage, if compatible with the downstream application.- Purification: Decolorize the product solution with activated charcoal before crystallization.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar phenoxy acetamide derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a mild base like potassium carbonate (1.5-2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Addition of Acetamide Precursor: Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxyphenol and K2CO3 in Acetone add_chloroacetamide Add 2-Chloroacetamide start->add_chloroacetamide reflux Heat and Monitor (TLC) add_chloroacetamide->reflux filter_salts Filter Inorganic Salts reflux->filter_salts Reaction Complete evaporate Evaporate Solvent filter_salts->evaporate extract Aqueous Work-up (EtOAc/Water) evaporate->extract purify Recrystallization extract->purify end This compound purify->end Pure Product troubleshooting_logic start Low Yield or Impure Product check_ph Check Reaction and Work-up pH start->check_ph check_temp Review Reaction Temperature check_ph->check_temp pH in range adjust_ph Adjust pH to 4-7 check_ph->adjust_ph pH out of range check_atmosphere Inert Atmosphere Used? check_temp->check_atmosphere Optimal lower_temp Lower Reaction Temperature check_temp->lower_temp Too high use_inert Use N2 or Ar check_atmosphere->use_inert No optimize_purification Optimize Purification (Recrystallization/Chromatography) check_atmosphere->optimize_purification Yes adjust_ph->check_temp lower_temp->check_atmosphere use_inert->optimize_purification

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Methoxyphenoxy)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?

A1: The most prevalent and scalable method for synthesizing this compound is a two-step process. The first step is a Williamson ether synthesis between 4-methoxyphenol and an α-haloacetylating agent, typically 2-chloroacetamide or ethyl chloroacetate. If ethyl chloroacetate is used, the second step is an amidation of the resulting ester.

Q2: What are the critical process parameters to monitor during the Williamson ether synthesis step?

A2: Key parameters to monitor include temperature, reaction time, and stoichiometry of reactants. The reaction is typically carried out in a suitable solvent with a base to deprotonate the 4-methoxyphenol. Incomplete deprotonation or side reactions can occur if the base is not strong enough or if the temperature is too high.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts, ensure the purity of your starting materials. In the Williamson ether synthesis step, the primary competing reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[1] Since 2-chloroacetamide is a primary halide, this is less of a concern. However, controlling the temperature is crucial to prevent side reactions. During amidation, ensure the complete conversion of the ester to the amide to avoid purification challenges.

Q4: What are the recommended purification methods for the final product?

A4: The final product, this compound, is a solid. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2] Column chromatography can also be used for higher purity but may be less practical for large-scale synthesis.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Williamson Ether Synthesis Step
Potential Cause Suggested Solution
Incomplete Deprotonation of 4-Methoxyphenol Use a stronger base (e.g., sodium hydride instead of potassium carbonate) to ensure complete formation of the phenoxide. The alkoxide is a better nucleophile than the neutral alcohol.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on in-process monitoring.
Poor Quality of Reagents Ensure that all reagents, especially the 2-chloroacetamide and the solvent, are dry and of high purity. Moisture can quench the base and hydrolyze the reactant.
Inefficient Mixing On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture and facilitate contact between reactants.
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Extend the reaction time until the starting materials are consumed.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the 2-chloroacetamide to ensure complete conversion of the 4-methoxyphenol.
Reversible Reaction While the Williamson ether synthesis is generally considered irreversible, ensure that the reaction conditions drive it to completion.
Problem 3: Difficulty in Isolating a Pure Product
Potential Cause Suggested Solution
Formation of Side Products As mentioned in the FAQs, controlling temperature and using pure reagents can minimize side reactions. If side products are present, an additional purification step, such as column chromatography, may be necessary.
Ineffective Recrystallization Experiment with different recrystallization solvents or solvent mixtures to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.
Occlusion of Impurities During recrystallization, allow the solution to cool slowly to promote the formation of well-defined crystals and minimize the trapping of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from similar syntheses described in the literature.[2]

Materials:

  • 4-Methoxyphenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Acetone (dry)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Parameter Value Reference
Typical Yield 60-80%[2]
Melting Point Varies based on purity-
Molecular Weight 181.19 g/mol -
Appearance White to off-white solid-

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Purification A 4-Methoxyphenol E Reaction Mixture A->E B 2-Chloroacetamide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetone) D->E F Crude Product E->F Reflux G Recrystallization F->G Filtration & Evaporation H Pure this compound G->H Cooling & Filtration

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up & Purification Start->CheckWorkup ImpureReactants Impure Reagents? CheckPurity->ImpureReactants WrongTemp Incorrect Temperature? CheckConditions->WrongTemp InefficientPurification Inefficient Purification? CheckWorkup->InefficientPurification ImpureReactants->CheckConditions No PurifyReactants Purify/Replace Reagents ImpureReactants->PurifyReactants Yes WrongTime Incorrect Reaction Time? WrongTemp->WrongTime No OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp Yes WrongTime->CheckWorkup No OptimizeTime Optimize Reaction Time WrongTime->OptimizeTime Yes OptimizePurification Optimize Recrystallization/Chromatography InefficientPurification->OptimizePurification Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Monitoring 2-(4-Methoxyphenoxy)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving 2-(4-Methoxyphenoxy)acetamide.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

A1: The most common and effective techniques for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantitative analysis of reaction progress, while GC-MS is excellent for identifying volatile starting materials, byproducts, and impurities. NMR provides detailed structural information about the product and key intermediates throughout the reaction.

Q2: What are the expected starting materials and potential impurities in the synthesis of this compound?

A2: Common synthetic routes may involve starting materials such as 4-methoxyphenol and 2-chloroacetamide.[1] Potential impurities could include unreacted starting materials, byproducts from side reactions, or degradation products. It is also important to consider residual solvents used during the synthesis and purification process.[2]

Q3: How can I improve the peak shape for this compound in reverse-phase HPLC?

A3: Poor peak shape, such as tailing, for aromatic amides is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[3] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state.[3]

  • Use of Additives: Adding a competitive amine, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak symmetry.[3]

  • Column Choice: Employing a column with end-capping or a polar-embedded stationary phase can reduce silanol interactions.

Q4: Can I use GC-MS to quantify this compound?

A4: While GC-MS is a powerful tool for identification, its quantitative accuracy for a relatively polar and higher molecular weight compound like this compound can be challenging without proper derivatization to increase volatility and thermal stability. For quantification, HPLC is generally the preferred method. However, GC-MS is highly effective for detecting and quantifying volatile impurities, such as residual acetamide.[4]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanol groups on the column.[3]Adjust mobile phase pH. Add a competing base (e.g., triethylamine) to the mobile phase. Use an end-capped column.
Column overload.Dilute the sample or reduce the injection volume.[3]
Ghost Peaks Contamination in the injection port, column, or mobile phase.Clean the injector and column. Use fresh, high-purity mobile phase.
Carryover from a previous injection.Implement a needle wash step in the autosampler method. Inject a blank solvent run to clean the system.
Retention Time Drift Inconsistent mobile phase composition.[5]Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
Fluctuations in column temperature.[5]Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.[5]Increase the column equilibration time before starting the analytical run.
Loss of Resolution Column degradation.[6]Replace the column. Use a guard column to protect the analytical column.
Inappropriate mobile phase composition.[6]Optimize the mobile phase strength and selectivity.
GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peak or Poor Sensitivity Compound is not volatile enough or is thermally labile.Consider derivatization to increase volatility. Use a lower injection port temperature.
Active sites in the inlet liner or column.Use a deactivated inlet liner. Condition the column.
Peak Broadening Slow injection speed.Optimize injection parameters for a faster sample transfer.
Column contamination.Bake out the column at the manufacturer's recommended temperature.
Mass Spectrum Anomalies Co-eluting impurities.Improve chromatographic separation by optimizing the temperature program.
Source contamination.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a general starting point for developing a quantitative HPLC method for monitoring this compound reactions.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

4. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • Calculate the concentration of the product in the reaction mixture based on the peak area and the calibration curve.

GC-MS Method for Impurity Profiling

This protocol is designed for the identification of volatile impurities in the reaction mixture.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., DB-624 or equivalent).[4]

2. GC Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Scan Mode: Full scan for identification.

4. Sample Preparation:

  • Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample if necessary.

NMR Analysis for Reaction Confirmation

1. Sample Preparation:

  • Take an aliquot of the reaction mixture and evaporate the solvent.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the disappearance of starting material signals and the appearance of product signals.

  • Key expected signals for this compound would include those for the methoxy group, the aromatic protons, and the methylene and amide protons.

  • Acquire a ¹³C NMR spectrum for confirmation of the carbon skeleton of the product.

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of related acetamide and phenoxy compounds using HPLC. These values can serve as a benchmark for method development and validation for this compound.

ParameterAcetamide[7]Phenoxyacetic Acid Herbicides (by LC-MS/MS)[8]Pyrazolone Derivative (by HPLC-PDA)[9]
Linearity (r²) >0.99>0.99500.9994
Limit of Detection (LOD) 2.5 µg/L< 0.99 ng/L2.43 µg/mL
Limit of Quantification (LOQ) 7.7 µg/L< 3.3 ng/L7.38 µg/mL
Precision (%RSD) Not specified< 18.8%< 2%
Accuracy (% Recovery) Not specified68.5-114%110-112%

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Aliquot Dilution Dilute in Mobile Phase Reaction_Mixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Mobile_Phase Prepare & Degas Mobile Phase Separation Chromatographic Separation (C18 Column) Mobile_Phase->Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis of this compound reactions.

Troubleshooting_Logic Start Poor Chromatographic Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Tailing/Fronting Check_Peak_Shape->Tailing Asymmetric Good_Shape Good Check_Peak_Shape->Good_Shape Symmetric Check_Retention Check Retention Time Check_Baseline Check Baseline Check_Retention->Check_Baseline Stable Drifting Drifting/Inconsistent Check_Retention->Drifting Unstable Noisy Noisy/Drifting Check_Baseline->Noisy Unstable End Problem Resolved Check_Baseline->End Stable Sol_Tailing Adjust pH / Additive Dilute Sample Tailing->Sol_Tailing Sol_Retention Check Mobile Phase Prep Thermostat Column Drifting->Sol_Retention Sol_Baseline Use Fresh Mobile Phase Clean System Noisy->Sol_Baseline Good_Shape->Check_Retention Sol_Tailing->End Sol_Retention->End Sol_Baseline->End

Caption: Logical troubleshooting workflow for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenoxy)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(4-Methoxyphenoxy)acetamide and its structurally related derivatives. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the significant anti-inflammatory, analgesic, and anticonvulsant properties exhibited by its close analogs. The information presented is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-(phenoxy)acetamide have demonstrated notable anti-inflammatory and analgesic effects. The primary mechanism behind these activities is believed to be the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

A study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogen and nitro group substitutions on the phenoxy ring possess significant anti-inflammatory and analgesic properties[1][2][3][4]. For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) emerged as a particularly active derivative in both anticancer, anti-inflammatory, and analgesic assays[2][3][4]. Another study highlighted that N-(2-hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines IL-1β and TNF-α and markers of oxidative stress in an adjuvant-induced arthritis model in rats[5].

Comparative Data: Anti-inflammatory and Analgesic Activity of Phenoxyacetamide Derivatives
CompoundBiological ActivityAssayResults (% Inhibition or other metric)Reference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)Anti-inflammatoryCarrageenan-induced paw edema62.5% inhibition[2][3][4]
AnalgesicAcetic acid-induced writhing58.6% inhibition[2][3][4]
N-(2-hydroxy phenyl) acetamideAnti-inflammatoryAdjuvant-induced arthritisSignificant reduction in paw edema[5]
Reduction in IL-1β and TNF-α levels[5]
Indomethacin (Standard)Anti-inflammatoryCarrageenan-induced paw edema71.4% inhibition[2][3][4]
Diclofenac (Standard)AnalgesicAcetic acid-induced writhing65.5% inhibition[2][3][4]
Experimental Protocols
  • Animal Model: Wistar albino rats.

  • Procedure: A 0.1 mL solution of 1% carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of the rats.

  • Treatment: The test compounds and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally 30 minutes before the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

  • Animal Model: Swiss albino mice.

  • Procedure: An intraperitoneal injection of 0.6% acetic acid solution is administered to induce writhing (abdominal constrictions).

  • Treatment: The test compounds and a standard drug (e.g., Diclofenac) are administered orally 30 minutes before the acetic acid injection.

  • Measurement: The number of writhes is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathway: COX-2 and 5-LOX Inhibition in Inflammation

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Phenoxyacetamides Phenoxyacetamide Derivatives Phenoxyacetamides->COX2 Phenoxyacetamides->5LOX

Caption: Inhibition of COX-2 and 5-LOX pathways by phenoxyacetamide derivatives.

Anticonvulsant Activity

The acetamide scaffold is present in several known anticonvulsant drugs, and derivatives of 2-(phenoxy)acetamide are being investigated for this activity. The primary mechanisms of action for many anticonvulsants involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.

Comparative Data: Anticonvulsant Activity of Acetamide Derivatives
CompoundBiological ActivityAssayResults (ED50 or % Protection)Reference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAnticonvulsantMES testEffective at 100 mg/kg[6]
N-(3-chlorophenyl)-2-morpholino-acetamideAnticonvulsantMES testProtection at 100 mg/kg and 300 mg/kg[6]
Phenytoin (Standard)AnticonvulsantMES testED50 ~9.5 mg/kg
Diazepam (Standard)AnticonvulsantscPTZ testED50 ~0.2 mg/kg
Experimental Protocols
  • Animal Model: Mice or rats.

  • Procedure: A maximal seizure is induced by applying an electrical stimulus through corneal electrodes.

  • Treatment: Test compounds and a standard drug (e.g., Phenytoin) are administered intraperitoneally at various doses prior to the electrical stimulus.

  • Measurement: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.

  • Analysis: The median effective dose (ED50) is calculated.

  • Animal Model: Mice.

  • Procedure: A convulsive dose of pentylenetetrazole (PTZ), a GABA receptor antagonist, is injected subcutaneously.

  • Treatment: Test compounds and a standard drug (e.g., Diazepam) are administered prior to the PTZ injection.

  • Measurement: The animals are observed for the presence or absence of clonic seizures for a specified period.

  • Analysis: The dose that protects 50% of the animals from seizures (ED50) is determined.

Signaling Pathways: Mechanisms of Anticonvulsant Action

Anticonvulsant_Mechanisms cluster_sodium Voltage-Gated Sodium Channel Modulation cluster_gaba Enhancement of GABAergic Inhibition Na_Channel Na+ Channel (Inactive State) Stabilization Stabilization of Inactive State Na_Channel->Stabilization Reduced_Firing Reduced Neuronal Repetitive Firing Stabilization->Reduced_Firing Phenoxyacetamides_Na Phenoxyacetamide Derivatives Phenoxyacetamides_Na->Na_Channel GABA_Receptor GABAA Receptor GABA_Binding Increased GABA Binding/Effect GABA_Receptor->GABA_Binding Increased_Inhibition Increased Neuronal Inhibition GABA_Binding->Increased_Inhibition Phenoxyacetamides_GABA Phenoxyacetamide Derivatives Phenoxyacetamides_GABA->GABA_Receptor

Caption: Potential anticonvulsant mechanisms of phenoxyacetamide derivatives.

Experimental Workflow Overview

The general workflow for the synthesis and biological evaluation of this compound derivatives follows a standard medicinal chemistry approach.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro_Screening In_Vivo_Screening In Vivo Animal Models (e.g., Inflammation, Seizure Models) In_Vitro_Screening->In_Vivo_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies In_Vivo_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis Iterative Process

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The available evidence strongly suggests that the 2-(phenoxy)acetamide scaffold is a promising template for the development of novel therapeutic agents with anti-inflammatory, analgesic, and anticonvulsant properties. While direct experimental data on this compound is currently lacking in the reviewed literature, the significant activities observed for its close derivatives warrant further investigation into this specific compound. The provided experimental protocols and mechanistic insights can guide future research in elucidating the full therapeutic potential of this compound and its analogs. Researchers are encouraged to utilize the presented information to design and execute further studies to fill the existing data gaps and advance the development of this promising class of molecules.

References

A Comparative Analysis of 2-(4-Methoxyphenoxy)acetamide and Other Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This guide provides an objective comparison of 2-(4-Methoxyphenoxy)acetamide with other notable phenoxyacetamide derivatives, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development. This analysis covers their efficacy as monoamine oxidase (MAO) inhibitors, anticancer agents, and potential antitubercular agents.

Monoamine Oxidase Inhibition

Phenoxyacetamide derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.

This compound has been specifically identified as a potent and selective inhibitor of MAO-A. The presence of a methoxy group at the para position of the phenoxy ring appears to be a key determinant for its high selectivity.

Comparative Data:

CompoundTargetIC50 (µM)Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)
This compound MAO-A0.11245
2-PhenoxyacetamideMAO-A1.8>55
2-(4-Chlorophenoxy)acetamideMAO-A2.5>40
2-(4-Methylphenoxy)acetamideMAO-A0.45>222

Experimental Protocol: MAO-A Inhibition Assay

The inhibitory activity of phenoxyacetamide derivatives against MAO-A is typically determined using a fluorometric assay.

Materials:

  • Recombinant human MAO-A

  • Kynuramine (substrate)

  • Test compounds (phenoxyacetamides) dissolved in DMSO

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • A solution of recombinant human MAO-A in potassium phosphate buffer is pre-incubated with various concentrations of the test compound for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

  • The reaction is incubated for 20 minutes at 37°C.

  • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence microplate reader with excitation at 320 nm and emission at 405 nm.

  • IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway:

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibitor Monoamine Neurotransmitter Monoamine Neurotransmitter MAO_A MAO-A Monoamine Neurotransmitter->MAO_A Oxidative Deamination Inactive Metabolite Inactive Metabolite MAO_A->Inactive Metabolite Phenoxyacetamide Derivative Phenoxyacetamide Derivative Phenoxyacetamide Derivative->MAO_A Inhibition

Caption: Inhibition of MAO-A by phenoxyacetamide derivatives.

Anticancer Activity

Several phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitutions on both the phenoxy and acetamide moieties play a crucial role in their anticancer potency.

Comparative Data:

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamideMCF-7 (Breast)Not specified[1]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[2][3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[2][3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[2][3]
Novel Phenoxyacetamide Derivative IHepG2 (Liver)1.43[4]
Novel Phenoxyacetamide Derivative IIHepG2 (Liver)6.52[4]

Experimental Protocol: MTS Cytotoxicity Assay

The in vitro cytotoxicity of phenoxyacetamide derivatives is commonly evaluated using the MTS assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, HepG2)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the phenoxyacetamide derivatives for 48-72 hours.

  • Following the incubation period, the MTS reagent, mixed with PMS, is added to each well.

  • The plates are incubated for 1-4 hours at 37°C.

  • The absorbance at 490 nm is measured using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTS Assay A Seed cancer cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of phenoxyacetamide derivatives B->C D Incubate for 48-72 hours C->D E Add MTS/PMS solution D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G Calculate IC50 Calculate IC50 G->Calculate IC50

Caption: Workflow for determining the cytotoxicity of phenoxyacetamides.

Antitubercular Activity

Phenoxyacetamide derivatives have shown promise as potential agents against Mycobacterium tuberculosis. Their mechanism of action is believed to involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

Comparative Data:

CompoundTarget StrainMIC (µg/mL)
2-(3-Fluoro-4-nitrophenoxy)-N-(4-methylphenyl)acetamideM. tuberculosis H37Rv4
2-(3-Fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamideM. tuberculosis H37Rv8
2-(3-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)acetamideM. tuberculosis H37Rv16
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideM. tuberculosis H37Rv32

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of phenoxyacetamides is often assessed using the MABA assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well plates

Procedure:

  • A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth.

  • Serial dilutions of the test compounds are prepared in a 96-well plate.

  • The bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathway (Proposed Mechanism):

The proposed mechanism of action for some antitubercular agents involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway (FAS-II).

Mycolic_Acid_Inhibition cluster_fasII Fatty Acid Synthase II (FAS-II) Pathway Acyl-ACP Acyl-ACP InhA InhA (Enoyl-ACP reductase) Acyl-ACP->InhA Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Further Elongation Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Phenoxyacetamide Derivative Phenoxyacetamide Derivative Phenoxyacetamide Derivative->InhA Inhibition

Caption: Proposed inhibition of mycolic acid biosynthesis.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship of Methoxyacetamide Analogs as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein, including quantitative biological data and detailed experimental protocols, is intended to support drug discovery and development efforts by elucidating the structural requirements for potent anticonvulsant activity within this class of compounds.

I. Comparative Analysis of Anticonvulsant Activity

The anticonvulsant efficacy of methoxyacetamide and related analogs is primarily evaluated using the Maximal Electroshock (MES) seizure model in rodents. This test is a reliable predictor of therapeutic efficacy against generalized tonic-clonic seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. The protective index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical measure of a compound's therapeutic window.

Table 1: Anticonvulsant Activity of (R)-N-benzyl-2-acetamido-3-alkoxypropionamide Analogs (MES Test, Mice, i.p. administration)
Compound IDR Group (at 3-position)MES ED₅₀ (mg/kg)Reference
1 -OCH₃ (Lacosamide)4.5[1]
2 -OCH₂CH₃7.9[1]
3 -OCH(CH₃)₂23[1]
4 -OC(CH₃)₃30-100[1]
5 -O-phenyl>100[1]

This table is a summary of data presented in the referenced literature. ED₅₀ is the median effective dose required to protect 50% of animals from MES-induced seizures.

Table 2: Anticonvulsant Activity of 4'-Substituted (R)-N-benzyl-2-acetamido-3-methoxypropionamide Analogs (MES Test, Mice, i.p. administration)
Compound IDR' Group (at 4'-position of benzyl)MES ED₅₀ (mg/kg)Reference
6 -H (Lacosamide)4.5[2]
7 -F3.6[2]
8 -Cl4.3[2]
9 -Br4.0[2]
10 -CH₃5.3[2]
11 -CF₃14.5[2]
12 -OCH₃11.4[2]

This table is a summary of data presented in the referenced literature. ED₅₀ is the median effective dose required to protect 50% of animals from MES-induced seizures.

II. Structure-Activity Relationship (SAR) Summary

Based on the available data, several key structural features governing the anticonvulsant activity of these acetamide analogs have been identified:

  • Stereochemistry: The anticonvulsant activity predominantly resides in the (R)-stereoisomer at the C2 position of the propionamide backbone. For instance, the ED50 value for (R)-Lacosamide is 4.5 mg/kg, while its (S)-enantiomer has an ED50 exceeding 100 mg/kg.[3]

  • 3-Methoxy Group: The size of the alkoxy substituent at the 3-position is critical for activity. Small, non-bulky groups like methoxy and ethoxy are optimal for high potency.[1] Increasing the steric bulk, such as with an isopropoxy or tert-butoxy group, leads to a significant decrease in anticonvulsant activity.[1] A bulky phenoxy group at this position results in a loss of activity.[1]

  • N-Benzyl Moiety: The N-benzyl group plays a crucial role in the pharmacophore.

    • 4'-Position Substitution: The 4'-position of the benzyl ring is tolerant to a variety of small, non-bulky substituents without a significant loss of activity.[2][4] Halogen substituents (F, Cl, Br) and small alkyl groups (CH₃) at the 4'-position result in compounds with potency comparable to or even slightly better than the unsubstituted parent compound.[2][4]

    • Electronic Effects: The anticonvulsant activity appears to be largely independent of the electronic properties of the 4'-substituent, suggesting that steric factors are more influential.[2][4]

    • Positional Isomers: Substituents at the 2' or 3' positions of the benzyl ring generally lead to a decrease in activity compared to the 4'-substituted analogs.[2]

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticonvulsant agents.

Maximal Electroshock (MES) Test

This is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice or Sprague-Dawley rats.

  • Apparatus: An electroshock apparatus delivering a constant current.

  • Procedure:

    • Test compounds are administered to the animals via intraperitoneal (i.p.) or oral (p.o.) routes.

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • The ED50, the dose that protects 50% of the animals from the seizure endpoint, is calculated from the dose-response data.

Neurotoxicity Screening (Rotarod Test)

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

  • Animal Model: Male Swiss mice or Sprague-Dawley rats.

  • Apparatus: A rotating rod (e.g., 1-inch diameter) with a constant speed of rotation (e.g., 6 rpm).

  • Procedure:

    • Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).

    • Only animals that successfully complete the training are used for the experiment.

    • Test compounds are administered, and at the time of peak effect, the animals are placed back on the rotarod.

    • Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

    • The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.

IV. Visualizations

General Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the preparation of N-benzyl-2-acetamido-3-alkoxypropionamide analogs starting from D-serine.

G D_serine D-Serine ester Methyl Ester Protection D_serine->ester aziridine Aziridine Formation ester->aziridine ring_opening BF₃·Et₂O catalyzed Ring Opening with R-OH aziridine->ring_opening hydrolysis Ester Hydrolysis ring_opening->hydrolysis coupling Amide Coupling with Benzylamine hydrolysis->coupling final_product Final Analog coupling->final_product

Caption: General synthesis of N-benzyl-3-alkoxy-2-acetamidopropionamides.

Anticonvulsant Screening Workflow

This diagram outlines the typical workflow for evaluating the anticonvulsant potential of new chemical entities.

G cluster_invivo In Vivo Evaluation admin Compound Administration (i.p. or p.o.) mes Maximal Electroshock (MES) Test (Efficacy - ED₅₀) admin->mes rotarod Rotarod Test (Neurotoxicity - TD₅₀) admin->rotarod pi_calc Calculate Protective Index (PI = TD₅₀ / ED₅₀) mes->pi_calc rotarod->pi_calc synthesis Compound Synthesis & Purification synthesis->admin G sar Core Scaffold R' (N-benzyl 4'-position) Stereocenter (C2) R (3-alkoxy group) r_prime Small, non-bulky substituents (e.g., -H, -F, -Cl, -CH₃) are well-tolerated. sar:f1->r_prime stereo (R)-configuration is critical for activity. sar:f2->stereo r_group Small alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) maximize potency. Bulky groups decrease activity. sar:f3->r_group

References

A Comparative Analysis of 2-(4-Methoxyphenoxy)acetamide and its Chloro-derivative for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Methoxyphenoxy)acetamide and its chloro-derivative, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery by providing a foundational understanding of these related molecular scaffolds.

Introduction

Phenoxyacetamide derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The electronic and steric properties of substituents on the phenoxy ring play a crucial role in modulating the pharmacological profile of these compounds. This guide specifically examines the parent compound, this compound, and explores the potential impact of introducing a chloro-substituent onto the phenoxy ring. While direct comparative studies on these specific molecules are limited, this analysis draws upon established structure-activity relationships (SAR) within the phenoxyacetamide class to infer and present a comparative overview.

Physicochemical Properties

The introduction of a chlorine atom to the phenoxy ring of this compound is expected to modulate its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted and known properties of the parent compound and a representative chloro-derivative, 2-(2-chloro-4-methoxyphenoxy)acetamide.

PropertyThis compound2-(2-Chloro-4-methoxyphenoxy)acetamideReference
Molecular Formula C₉H₁₁NO₃C₉H₁₀ClNO₃
Molecular Weight 181.19 g/mol 215.63 g/mol
LogP (Predicted) 0.81.6
Topological Polar Surface Area 55.1 Ų55.1 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Note: Some values are computationally predicted and may vary from experimental results.

Synthesis Protocols

The synthesis of this compound and its chloro-derivatives can be achieved through a Williamson ether synthesis followed by amidation.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)acetic acid

This protocol describes the synthesis of the carboxylic acid intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir the mixture at room temperature overnight.

  • Acidification: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate is formed.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2-(4-methoxyphenoxy)acetic acid.

Experimental Protocol: Synthesis of this compound
  • Activation: To a solution of 2-(4-methoxyphenoxy)acetic acid (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). Stir the mixture at room temperature for 1-2 hours.

  • Amidation: Add a solution of ammonia in a suitable solvent or bubble ammonia gas through the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.

The synthesis of the chloro-derivative would follow a similar pathway, starting with the corresponding chloro-substituted 4-methoxyphenol.

Comparative Biological Activity

Studies on various phenoxyacetamide derivatives have shown that the presence of a halogen, such as chlorine, on the phenoxy ring can enhance antimicrobial and other biological activities. For instance, halogen-containing phenoxy derivatives have demonstrated improved anti-inflammatory properties[1].

As a point of reference, the structurally related isomer, 2-chloro-N-(4-methoxyphenyl)acetamide , has been synthesized and evaluated for its antimicrobial and antifungal activities. This compound, where the chloro group is on the acetamide moiety and the methoxy group is on the N-phenyl ring, has shown significant activity against various bacterial and fungal strains[2][3].

Antimicrobial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide
MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus ATCC 2592320[2]
Bacillus subtilis NRRL 74423[2]
Enterococcus faecalis ATCC 55128920[2]
Escherichia coli ATCC 25922-[2]
Pseudomonas aeruginosa ATCC 27853-[2]
Listeria monocytogenes ATCC 1911-[2]
FungusFungal Inhibition (%)Reference
Trichoderma longibrachiatum98[2]
Mucor plumbeus83[2]
Fusarium solani21[2]

These data for a related isomer suggest that the phenoxyacetamide scaffold, particularly when chlorinated, has the potential for potent antimicrobial effects. The position of the chloro and methoxy groups is critical and would likely influence the spectrum and potency of activity.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound and its chloro-derivative are not yet elucidated. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of essential microbial enzymes or disruption of bacterial virulence factors like the type III secretion system (T3SS), which has been a target for other phenoxyacetamide inhibitors[4][5].

Below are graphical representations of a general synthesis workflow and a hypothetical signaling pathway that could be investigated for these compounds.

G General Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Products start1 4-Methoxyphenol intermediate1 2-(4-Methoxyphenoxy)acetic acid start1->intermediate1 Williamson Ether Synthesis start2 Chloro-4-methoxyphenol intermediate2 2-(Chloro-4-methoxyphenoxy)acetic acid start2->intermediate2 Williamson Ether Synthesis start3 Ethyl Chloroacetate start3->intermediate1 start3->intermediate2 product1 This compound intermediate1->product1 Amidation product2 2-(Chloro-4-methoxyphenoxy)acetamide intermediate2->product2 Amidation

General synthesis workflow for the target compounds.

G Hypothetical Signaling Pathway Inhibition compound Phenoxyacetamide Derivative target Bacterial Target (e.g., T3SS, Enzyme) compound->target Binds to / Inhibits pathway Virulence Pathway / Metabolic Pathway target->pathway Is essential for effect Inhibition of Bacterial Growth or Virulence pathway->effect Leads to

Hypothetical mechanism of action for phenoxyacetamides.

Conclusion

This comparative guide provides a foundational overview of this compound and its potential chloro-derivative. While direct experimental comparisons are lacking, the analysis of structure-activity relationships within the broader class of phenoxyacetamides suggests that chloro-substitution is a promising strategy for enhancing biological activity. The provided synthesis protocols offer a starting point for the preparation of these compounds, and the data on a structurally related isomer highlight the potential for antimicrobial efficacy. Further research, including direct synthesis, characterization, and parallel biological evaluation, is necessary to fully elucidate the comparative performance of these compounds and their potential as leads in drug discovery programs.

References

Comparative Analysis of 2-(4-Methoxyphenoxy)acetamide's Potential Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothesized mechanism of action for 2-(4-Methoxyphenoxy)acetamide and established anticonvulsant drugs. Due to the absence of direct mechanistic studies on this compound, this analysis is based on the known activities of structurally similar phenoxy acetamide derivatives, which suggest potential activity as a modulator of voltage-gated ion channels and GABAergic systems. For a robust comparison, we will examine three well-characterized anticonvulsant drugs, each with a distinct primary mechanism of action that phenoxy acetamides may emulate: Carbamazepine (a voltage-gated sodium channel blocker), Diazepam (a positive allosteric modulator of GABA-A receptors), and Gabapentin (a ligand of the α2δ subunit of voltage-gated calcium channels).

Quantitative Comparison of Anticonvulsant Activity

The following tables summarize key quantitative data for the selected alternative anticonvulsant drugs, providing a benchmark for the potential efficacy of novel compounds like this compound.

Table 1: In Vitro Activity of Comparator Anticonvulsant Drugs

CompoundPrimary TargetAssay TypeTest SystemKey ParameterValueReference
Carbamazepine Voltage-Gated Sodium Channels (VGSCs)Whole-Cell Patch ClampMouse Neural Crest-Derived (Neuro-2a) CellsIC50 (for INa(L))18 µM[1]
Whole-Cell Patch ClampMouse Neural Crest-Derived (Neuro-2a) CellsIC50 (for INa(T))56 µM[1]
Diazepam GABA-A Receptor (Benzodiazepine Site)Radioligand Binding Assay ([3H]flumazenil)Rat Cortical MembranesKi1.53 nM[2]
Gabapentin α2δ-1 Subunit of Voltage-Gated Calcium ChannelsRadioligand Binding AssayMouse BrainKd59 nM[3]
α2δ-2 Subunit of Voltage-Gated Calcium ChannelsRadioligand Binding AssayMouse BrainKd153 nM[3]

Table 2: In Vivo Anticonvulsant Efficacy of Comparator Drugs in Mice

CompoundAnimal ModelSeizure TypeRoute of AdministrationKey ParameterValue (mg/kg)Reference
Carbamazepine Maximal Electroshock (MES)Generalized Tonic-ClonicIntraperitoneal (i.p.)ED508.8
Diazepam Pentylenetetrazole (PTZ)Generalized MyoclonicIntravenous (i.v.)ED500.10 - 0.24[4]
Gabapentin Maximal Electroshock (MES)Generalized Tonic-ClonicIntraperitoneal (i.p.)ED50~46.8 (83.34% protection)[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of mechanism of action studies for novel compounds such as this compound.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel Modulation

This protocol is designed to assess the inhibitory effects of a test compound on voltage-gated sodium channels, typically in a mammalian cell line like HEK293 stably expressing the channel of interest.[7]

a. Cell Preparation:

  • Culture HEK293 cells expressing the desired sodium channel subtype on glass coverslips.

  • Use cells at 50-80% confluency for recordings.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

c. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

  • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Establish a stable baseline recording of sodium currents.

  • Perfuse the test compound at various concentrations and record the resulting changes in current amplitude.

  • To assess use-dependency, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the presence and absence of the compound.

d. Data Analysis:

  • Measure the peak inward sodium current at each voltage step.

  • Construct concentration-response curves to determine the IC50 value of the test compound.

GABA-A Receptor Radioligand Binding Assay

This protocol measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand like [³H]-flumazenil.[2]

a. Membrane Preparation:

  • Homogenize rat cerebral cortices in a sucrose buffer.

  • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

  • Wash the membranes multiple times in a Tris-HCl buffer to remove endogenous GABA.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

b. Binding Assay:

  • In a 96-well plate, add the following to each well in a final volume of 0.5 mL of Tris-HCl buffer (50 mM, pH 7.4):

    • A fixed concentration of [³H]-flumazenil (e.g., 1 nM).

    • Increasing concentrations of the unlabeled test compound.

    • For non-specific binding, a high concentration of a known ligand (e.g., 10 µM Diazepam).

    • 100 µg of the prepared membrane protein.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound.

  • Use non-linear regression analysis to determine the IC50 of the test compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models

These are standard preclinical models used to evaluate the anticonvulsant potential of a compound.[8][9][10]

a. Animals:

  • Male Swiss albino mice (20-25 g).

b. Drug Administration:

  • Administer the test compound, vehicle control, and a positive control (e.g., Carbamazepine for MES, Diazepam for PTZ) via a suitable route (e.g., intraperitoneal or oral).

  • Conduct the seizure test at the time of peak effect of the test compound, determined in preliminary studies.

c. Maximal Electroshock (MES) Test:

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered protection.

d. Pentylenetetrazole (PTZ) Test:

  • Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg).

  • Observe the mice for 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., Racine scale).

  • Protection is defined as the absence of clonic seizures.

e. Data Analysis:

  • For each model, determine the number of animals protected at each dose of the test compound.

  • Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for mechanism of action studies.

G Hypothesized Anticonvulsant Mechanisms of Action cluster_0 Voltage-Gated Sodium Channel Blockade cluster_1 GABA-A Receptor Modulation cluster_2 Voltage-Gated Calcium Channel Modulation Carbamazepine Carbamazepine VGSC Voltage-Gated Sodium Channel Carbamazepine->VGSC Inactivation Stabilization of Inactive State VGSC->Inactivation Na_Influx Decreased Na+ Influx Inactivation->Na_Influx AP_Firing Reduced Neuronal Excitability Na_Influx->AP_Firing Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A GABA_Binding Enhanced GABA Binding GABA_A->GABA_Binding Cl_Influx Increased Cl- Influx GABA_Binding->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Gabapentin Gabapentin VGCC α2δ Subunit of VGCC Gabapentin->VGCC Trafficking Reduced Channel Trafficking VGCC->Trafficking Ca_Influx Decreased Ca2+ Influx Trafficking->Ca_Influx NT_Release Reduced Neurotransmitter Release Ca_Influx->NT_Release

Caption: Overview of major anticonvulsant signaling pathways.

G General Workflow for Anticonvulsant MOA Studies Start Start In_Vivo_Screening In Vivo Screening (MES, PTZ models) Start->In_Vivo_Screening Active Anticonvulsant Activity? In_Vivo_Screening->Active In_Vitro_Assays In Vitro Mechanistic Assays (Patch Clamp, Binding) Active->In_Vitro_Assays Yes Inactive Inactive Active->Inactive No Target_ID Primary Target Identified? In_Vitro_Assays->Target_ID Target_ID->In_Vivo_Screening No, further screening Lead_Optimization Lead Optimization Target_ID->Lead_Optimization Yes End End Lead_Optimization->End

Caption: A typical workflow for identifying the mechanism of action of a novel anticonvulsant.

References

Comparative Cross-Reactivity Analysis of 2-(4-Methoxyphenoxy)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methoxyphenoxy)acetamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1][2] Given the therapeutic potential of this chemical class, a thorough understanding of their target specificity and potential for off-target interactions is crucial for advancing drug development efforts. Cross-reactivity studies are essential to profile the selectivity of a lead compound and to anticipate potential side effects.

This guide provides a comparative framework for assessing the cross-reactivity of this compound against a panel of putative biological targets, alongside hypothetical alternative compounds. While specific cross-reactivity data for this compound is not extensively available in the public domain, this document presents illustrative data and standardized protocols to guide researchers in conducting such investigations.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound and two alternative compounds against a panel of selected enzymes and receptors. This selection is based on the reported biological activities of the broader phenoxyacetamide chemical class. The data is presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in micromolar (µM) concentrations.

TargetThis compound (IC50/Ki in µM)Compound A (Alternative 1) (IC50/Ki in µM)Compound B (Alternative 2) (IC50/Ki in µM)Assay Type
Cyclooxygenase-2 (COX-2)15.25.8> 100Cell-based
Tumor Necrosis Factor-alpha (TNF-α)25.812.3> 100ELISA
Epidermal Growth Factor Receptor (EGFR)> 10045.12.1Kinase Assay
Staphylococcus aureus DNA Gyrase8.9> 100> 100Enzyme Assay
Candida albicans Ergosterol Biosynthesis12.4> 100> 100MIC Assay
hERG Channel> 10078.515.2Patch Clamp

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition
  • Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium. Cells are pre-incubated with varying concentrations of the test compounds (0.1 to 100 µM) for 1 hour. Lipopolysaccharide (LPS) is then added to stimulate TNF-α production.

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • ELISA Procedure: A commercial human TNF-α ELISA kit is used. The collected supernatants are added to wells pre-coated with a TNF-α capture antibody. Following incubation and washing steps, a detection antibody conjugated to horseradish peroxidase is added.

  • Data Analysis: The absorbance is measured at 450 nm, and the concentration of TNF-α is determined from a standard curve. The IC50 value is calculated as the concentration of the compound that inhibits 50% of TNF-α production.

Cell-Based Assay for COX-2 Inhibition
  • Cell Line: A human macrophage cell line (e.g., U937) is used.

  • Induction of COX-2 Expression: Cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation and COX-2 expression.

  • Compound Treatment: Differentiated macrophages are treated with a range of concentrations of the test compounds for 1 hour before the addition of arachidonic acid.

  • Prostaglandin E2 (PGE2) Measurement: The production of PGE2, a downstream product of COX-2 activity, is measured in the cell culture medium using a competitive enzyme immunoassay (EIA) kit.

  • Calculation: The IC50 is determined as the concentration of the test compound that causes a 50% reduction in PGE2 levels.

Kinase Glo® Assay for EGFR Kinase Activity
  • Reaction Setup: The assay is performed in a 96-well plate containing recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

  • Inhibition: Test compounds are added at various concentrations to the reaction mixture.

  • Luminescence Detection: After incubation, the Kinase-Glo® reagent is added to measure the amount of remaining ATP. Luminescence is proportional to the amount of ATP and inversely proportional to the kinase activity.

  • Data Interpretation: The IC50 value is calculated from the dose-response curve of kinase inhibition.

Visualizations

Hypothetical Signaling Pathway for Anti-inflammatory Action

G Figure 1: Putative Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa TNF-α Nucleus->TNFa COX2 COX-2 Nucleus->COX2 Compound This compound Compound->IKK Compound->NFkB

Caption: Putative mechanism of anti-inflammatory action.

Experimental Workflow for Cross-Reactivity Screening

G Figure 2: General Workflow for Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis a Compound Synthesis & Purification b Stock Solution Preparation a->b c Primary Screening (Single Concentration) b->c d Dose-Response Assay (Hit Confirmation) c->d e Selectivity Panel (Broad Target Profiling) d->e f IC50/Ki Calculation e->f g Selectivity Index Determination f->g h Report Generation g->h

Caption: A streamlined workflow for assessing compound cross-reactivity.

References

A Comparative Spectroscopic Analysis of 2-(4-Methoxyphenoxy)acetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Positional Isomers of Methoxyphenoxyacetamide

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic data for three isomers of methoxyphenoxyacetamide: 2-(2-methoxyphenoxy)acetamide, 2-(3-methoxyphenoxy)acetamide, and 2-(4-methoxyphenoxy)acetamide. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to distinguish between these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho, meta, and para isomers of 2-(methoxyphenoxy)acetamide. It is important to note that the readily available data for the para isomer corresponds to 2-(4-methoxyphenyl)acetamide, which has a direct phenyl-to-acetyl linkage rather than a phenoxy ether linkage. For the purpose of this comparative guide, and noting the structural difference, we will include the data for this compound. Similarly, for the ortho and meta isomers, the most accessible data is for N-(2-methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide respectively, where the acetamide group is directly attached to the phenyl ring. These structural distinctions are crucial and are highlighted for clarity.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-OCH₃ Proton (ppm)-CH₂- Proton (ppm)-NH₂ Protons (ppm)
N-(2-methoxyphenyl)acetamide (ortho) [1]8.35 (d), 7.80 (d), 7.02 (t), 6.94 (t), 6.86 (d)[1]3.85 (s)[1]-2.18 (s, CH₃ of acetamido)[1]
N-(3-methoxyphenyl)acetamide (meta) 8.06 (d), 7.74 (d), 7.50-7.34 (m), 7.29-7.16 (m), 6.87-6.79 (m), 6.61 (s)3.76 (s)-2.04 (s, CH₃ of acetamido)
2-(4-methoxyphenyl)acetamide (para) 7.15 (d, J=8.5 Hz), 6.85 (d, J=8.5 Hz)3.78 (s)3.53 (s)7.3 (br s), 6.9 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O Carbon (ppm)Aromatic Carbons (ppm)-OCH₃ Carbon (ppm)-CH₂- Carbon (ppm)
N-(2-methoxyphenyl)acetamide (ortho) 168.5148.1, 128.0, 123.9, 121.2, 119.8, 110.155.7-
N-(3-methoxyphenyl)acetamide (meta) [2]170.7160.4, 144.2, 138.3, 137.1, 130.3, 129.5, 124.4, 123.7, 120.6, 119.7, 114.5, 113.4, 113.3, 110.4[2]55.4[2]-
2-(4-methoxyphenyl)acetamide (para) 175.9158.8, 130.3, 126.9, 114.255.242.6

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundN-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)C-O Stretching (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
N-(2-methoxyphenyl)acetamide (ortho) [3][4]~3300-3400~1660~1250, ~1030~750
N-(3-methoxyphenyl)acetamide (meta) Data not availableData not availableData not availableData not available
2-(4-methoxyphenyl)acetamide (para) 3399, 320516401246, 1032825

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
N-(2-methoxyphenyl)acetamide (ortho) 165123, 108, 95, 77
N-(3-methoxyphenyl)acetamide (meta) Data not availableData not available
2-(4-methoxyphenyl)acetamide (para) 165122, 121, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Spectra were recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

  • Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample was finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: Spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-(methoxyphenoxy)acetamide isomers.

G cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Ortho Ortho-Isomer (N-(2-methoxyphenyl)acetamide) NMR NMR (¹H & ¹³C) Ortho->NMR IR FT-IR Ortho->IR MS Mass Spec (EI) Ortho->MS Meta Meta-Isomer (N-(3-methoxyphenyl)acetamide) Meta->NMR Meta->IR Meta->MS Para Para-Isomer (2-(4-methoxyphenyl)acetamide) Para->NMR Para->IR Para->MS NMR_Data Compare Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Compare Functional Group Absorptions IR->IR_Data MS_Data Compare Molecular Ion & Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of 2-(methoxyphenoxy)acetamide isomers.

References

A Comparative Analysis of the Therapeutic Index of 2-(4-Methoxyphenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Therapeutic Potential

The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Within this landscape, 2-(4-Methoxyphenoxy)acetamide derivatives have emerged as a promising class of compounds with demonstrated potential in anticancer and anti-inflammatory applications. A critical metric for the preclinical assessment of these, and indeed any, drug candidate is the therapeutic index (TI). The TI, a ratio of the toxic dose to the therapeutic dose, provides a quantitative measure of a drug's safety margin. A higher TI indicates a wider window between the dose required for a therapeutic effect and the dose at which toxicity is observed. This guide offers a comparative evaluation of the therapeutic index of select this compound derivatives, supported by experimental data and detailed methodologies to aid in their preclinical evaluation.

Comparative Efficacy and Cytotoxicity of this compound Derivatives

The therapeutic index is fundamentally a comparison of a compound's desired effect against its unwanted toxicity. In the context of in vitro studies, a surrogate for the therapeutic index, known as the selectivity index (SI), is often employed. The SI is calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration required for a therapeutic effect in target cells (EC50 or IC50). A higher SI value is indicative of a more selective compound, one that is more toxic to cancer cells, for example, than to healthy cells.

Recent studies have shed light on the cytotoxic and therapeutic potential of novel phenoxyacetamide derivatives. For instance, two newly synthesized compounds, designated here as Compound I and Compound II , have been evaluated for their anticancer activity. Their performance against various cell lines provides a valuable insight into their selectivity.

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI) vs. THLE-2
Compound I HepG2Liver Cancer1.4325.36
MCF-7Breast CancerNot specified-
THLE-2Normal Liver36.27-
Compound II HepG2Liver Cancer6.525.56
MCF-7Breast CancerNot specified-
THLE-2Normal LiverNot specified for direct calculation-
5-Fluorouracil (5-FU) HepG2Liver Cancer5.32Not specified

Data compiled from a study on novel phenoxyacetamide derivatives as apoptotic inducers.[1]

As the data indicates, Compound I exhibits a significantly higher selectivity index for liver cancer cells over normal liver cells compared to Compound II . This suggests that Compound I may have a more favorable therapeutic window for the treatment of hepatocellular carcinoma.

Another study investigated a series of 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic properties. Among the synthesized compounds, a derivative featuring the this compound scaffold, herein referred to as Compound III , was evaluated.

CompoundCell LineTypeIC50 (µM)
Compound III MCF-7Breast Cancer>100
(N-(1-(p-tolyl)ethyl)-2-(4-methoxyphenoxy)acetamide)SK-N-SHNeuroblastoma>100

Data from a study on the multi-faceted activities of 2-(substituted phenoxy) acetamide derivatives.[2][3]

While the anticancer activity of Compound III against these specific cell lines was not potent, the study highlights the diverse biological activities of this class of compounds. A comprehensive evaluation of its cytotoxicity against a panel of normal cell lines would be necessary to ascertain its selectivity index.

Experimental Protocols for Therapeutic Index Evaluation

Accurate and reproducible experimental design is paramount for the reliable determination of the therapeutic index. Below are detailed methodologies for key assays cited in the evaluation of this compound derivatives.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Target cells (cancerous and normal)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • This compound derivatives

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletismometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-drug administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. This data can be used to determine the ED50 (the dose of the drug that causes a 50% reduction in edema).

In Vivo Anticancer Efficacy in Xenograft Models

This protocol outlines a general workflow for assessing the antitumor activity of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice or SCID mice)

  • Human cancer cell line

  • This compound derivatives

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Assessment: Monitor the body weight of the animals and observe for any signs of toxicity. At the end of the study, major organs can be collected for histopathological analysis.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of this compound derivatives is crucial for their rational development. Two key signaling pathways that have been implicated in their therapeutic effects are the PARP-1 and COX-2 pathways.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In some cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality. Some novel phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells through the inhibition of PARP-1.

PARP1_Inhibition_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER initiates Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited in HR-deficient cells) BER->DNA_Damage repairs Derivative This compound Derivative Derivative->PARP1 inhibits

PARP-1 inhibition by this compound derivatives.
COX-2 Inhibition in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of the inflammatory response. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain. Certain 2-(substituted phenoxy) acetamide derivatives have demonstrated anti-inflammatory properties, suggesting a potential role as COX-2 inhibitors.

COX2_Inhibition_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) COX2 COX-2 Inflammatory_Stimuli->COX2 induces expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX2 inhibits

COX-2 inhibition by this compound derivatives.

Conclusion

The evaluation of the therapeutic index is a critical step in the preclinical development of this compound derivatives. The available data suggests that certain derivatives within this class exhibit promising selectivity for cancer cells over normal cells, indicating a favorable therapeutic window. A comprehensive assessment, encompassing both in vitro cytotoxicity against a panel of normal and cancerous cell lines and in vivo efficacy and toxicity studies, is essential for a robust comparison and for identifying lead candidates for further development. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate these crucial investigations. As research in this area progresses, a clearer picture of the therapeutic potential of this compound derivatives will undoubtedly emerge, paving the way for the development of safer and more effective therapies.

References

The Bioactivity of Phenoxyacetamides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, phenoxyacetamide derivatives represent a versatile scaffold with a wide range of demonstrated biological activities. This guide provides a comparative overview of peer-reviewed studies on their bioactivity, presenting key quantitative data, experimental methodologies, and relevant biological pathways to inform future research and development.

Phenoxyacetamide and its derivatives have emerged as significant pharmacophores due to their diverse pharmacological effects.[1] The core structure allows for extensive chemical modifications, leading to compounds with potent and selective activities against various biological targets. This versatility has made them a subject of intense investigation in medicinal chemistry.[1]

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various phenoxyacetamide derivatives, categorized by their therapeutic potential.

Anticancer Activity

Phenoxyacetamide derivatives have shown promising cytotoxic effects against several cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound with methyl and fluoro substitute (13)Multiple cancer cells (average)~13[1]
Compound IHepG2 (liver cancer)1.43[2][3]
Compound IIHepG2 (liver cancer)6.52[2][3]
5-Fluorouracil (Reference)HepG2 (liver cancer)5.32[2][3]
Sorafenib analogue with 1,2,3-triazole ringHuh7 (hepatocellular carcinoma)5.67[2]
6-bromo-5-nitroquinoline (152)Different cell linesHigher than 5-FU[1]
6,8-diphenylquinoline (153)Different cell linesHigher than 5-FU[1]
Monoamine Oxidase (MAO) Inhibition

Certain phenoxyacetamide analogues have been identified as potent and selective inhibitors of monoamine oxidases, key enzymes in the metabolism of neurotransmitters.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
2-(4-Methoxyphenoxy)acetamide (12)MAO-A-245[4][5]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21)MAO-A0.018-[4][5]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21)MAO-B0.07-[4][5]
Antitubercular Activity

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated notable activity against Mycobacterium tuberculosis.

CompoundStrainMIC (µg/mL)Reference
Derivative 3mM. tuberculosis H37Rv4[6]
Derivative 3mRifampin-resistant M. tuberculosis 2614[6]
Other derivativesM. tuberculosis H37Rv4 - 64[6]
Free Fatty Acid Receptor 1 (FFA1) Agonism

Phenoxyacetic acid derivatives have been investigated as agonists for FFA1, a target for the treatment of type 2 diabetes.

CompoundActivityEC50 (nM)Reference
Candidate 16FFA1 Agonist43.6[7]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. While full protocols require consulting the original publications, this section outlines the key methodologies mentioned in the cited studies.

In Vitro Cytotoxicity Assays

The most common method for evaluating the anticancer activity of phenoxyacetamide derivatives is the MTT assay.[2]

General Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.[2]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory potency of phenoxyacetamide analogues against MAO-A and MAO-B is determined using enzyme and cancer cell lysate-based assays.[4][5]

General Protocol:

  • Enzyme/Lysate Preparation: Recombinant human MAO-A and MAO-B enzymes or lysates from cells expressing these enzymes (e.g., HepG2, SH-SY5Y) are used.[4][5]

  • Incubation: The enzyme or lysate is pre-incubated with various concentrations of the inhibitor.

  • Substrate Addition: A suitable substrate for the specific MAO isoform is added to initiate the reaction.

  • Detection: The product of the enzymatic reaction is detected, often using a fluorescent or colorimetric method.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Antitubercular Activity (Microdilution Method)

The minimum inhibitory concentration (MIC) of phenoxyacetamide derivatives against Mycobacterium tuberculosis is typically determined using a microdilution method.[6]

General Protocol:

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for several days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the context of this research.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of Phenoxyacetamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Bioactivity Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50/MIC Determination) in_vitro->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies Active Hits in_vivo In Vivo Efficacy & Toxicity Studies sar_studies->in_vivo p53_pathway Phenoxyacetamide\nDerivative (13) Phenoxyacetamide Derivative (13) p53 p53 Phenoxyacetamide\nDerivative (13)->p53 activates MDM2 MDM2 p53->MDM2 induces HIF-1α HIF-1α MDM2->HIF-1α promotes degradation of Degradation Degradation HIF-1α->Degradation Tumor Repression Tumor Repression Degradation->Tumor Repression leads to

References

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenoxy)acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Methoxyphenoxy)acetamide (CAS No. 30893-64-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical compound.

While a specific, verified Safety Data Sheet (SDS) for this compound was not definitively located, safety protocols have been developed based on data from closely related acetamide derivatives. These compounds are known to present hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, cautious handling and adherence to the following disposal procedures are imperative.

Immediate Safety and Handling

Prior to handling this compound, all personnel must be familiar with the potential hazards. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with chemical waste and can be securely sealed.

  • Labeling:

    • The waste container must be labeled with the full chemical name: "this compound" and the CAS number "30893-64-2".

    • Include appropriate hazard warnings based on the information for similar compounds, such as "Harmful," "Irritant," and any other relevant GHS pictograms.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of chemical waste.

  • Disposal:

    • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

    • Provide the disposal company with all available safety information.

Spill and Exposure Procedures

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area thoroughly.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available safety information.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data from closely related compounds are provided for reference.

PropertyValue (for similar acetamide derivatives)
Hazard Class (GHS) Acute toxicity, Oral (Category 4)
Skin corrosion/irritation (Category 2)
Serious eye damage/eye irritation (Cat 2A)
Specific target organ toxicity (single)
Hazard Statements H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound Start Start: Unused Product or Contaminated Material CollectWaste 1. Collect in Labeled Hazardous Waste Container Start->CollectWaste LabelContainer 2. Label with Chemical Name, CAS #, and Hazards CollectWaste->LabelContainer StoreWaste 3. Store in Designated Secure Area LabelContainer->StoreWaste ContactDisposal 4. Contact Licensed Hazardous Waste Disposal Company StoreWaste->ContactDisposal ProvideInfo 5. Provide All Available Safety Information ContactDisposal->ProvideInfo Disposal 6. Professional Disposal ProvideInfo->Disposal

Caption: A logical workflow for the proper disposal of this compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Methoxyphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.